Physicochemical Profiling and Synthetic Utility of 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide
A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists Executive Summary In the landscape of advanced chemical synthesis, the strategic selection of bifunctional building blocks is paramount. 2-...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists
Executive Summary
In the landscape of advanced chemical synthesis, the strategic selection of bifunctional building blocks is paramount. 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide (CAS: 90153-58-5) represents a highly specialized intermediate that bridges heterocyclic pharmacophore design with covalent reactivity [1]. By coupling an electron-rich, sterically hindered 1,3,5-trimethylpyrazole core with a reactive alpha-chloroacetamide electrophile, this molecule serves as a critical precursor in the development of targeted covalent inhibitors (TCIs) and novel agrochemicals [1].
As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, providing deep mechanistic insights into the compound's structure-property relationships (SPR) and the causality behind the protocols used to manipulate it.
Structural and Physicochemical Profiling
Accurate physicochemical data is the foundation of predictable synthetic and biological behavior. While some commercial databases erroneously list the molecular formula as C9H12ClN3O [1], rigorous structural analysis of the 1,3,5-trimethylpyrazole ring attached to a chloroacetamide moiety confirms the true formula is C8H12ClN3O [2].
The quantitative parameters governing this molecule's behavior are summarized below:
Property
Value
Mechanistic Implication
CAS Number
90153-58-5
Primary identifier for regulatory and procurement tracking [1][2].
Molecular Formula
C8H12ClN3O
Confirmed via atom counting (8 Carbon, 12 Hydrogen, 1 Chlorine, 3 Nitrogen, 1 Oxygen) [2].
Molecular Weight
201.66 g/mol
Optimal low-molecular-weight fragment for lead-oriented synthesis [3].
H-Bond Donors
1 (Amide NH)
Facilitates target protein binding via hydrogen bonding.
H-Bond Acceptors
2 (C=O, Pyrazole N)
Enhances aqueous solubility and receptor interaction.
Topological Polar Surface Area
~57.8 Ų
Excellent range for membrane permeability and oral bioavailability.
The dual nature of this molecule dictates its utility. The three methyl groups on the pyrazole ring act as electron-donating groups via hyperconjugation, enriching the pi-system. More importantly, the methyls at positions 3 and 5 create severe steric hindrance around the C4 position. This steric clash forces the acetamide plane to twist orthogonally to the pyrazole ring, pre-organizing the molecule into a rigid conformation that can reduce the entropic penalty upon binding to a biological target.
Diagram 1: Logical relationship between molecular structure and biological application.
Mechanistic Reactivity: The Chloroacetamide Warhead
The chloroacetamide group is a classic "soft electrophile." The alpha-carbon is highly susceptible to bimolecular nucleophilic substitution (S_N2). The adjacent carbonyl group plays a dual role:
Inductive Effect: It withdraws electron density, increasing the electrophilicity of the alpha-carbon.
Orbital Overlap: The pi-star (
π∗
) orbital of the carbonyl overlaps with the sigma-star (
σ∗
) orbital of the C-Cl bond, dramatically lowering the activation energy of the S_N2 transition state.
In drug discovery, this specific reactivity profile is leveraged to irreversibly alkylate nucleophilic amino acid residues (primarily the thiol of Cysteine) in target proteins, making it a cornerstone for synthesizing active pharmaceutical ingredients (APIs) [1].
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every reagent and condition is chosen with a specific mechanistic purpose.
Protocol 1: Nucleophilic Derivatization (S_N2 Reaction with Thiols)
This protocol describes the conversion of the chloroacetamide into a thioether, a common step in library synthesis or covalent trapping assays.
Preparation: Dissolve 1.0 equivalent (eq) of 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.
Causality: DMF is a polar aprotic solvent. It solvates cations well but leaves nucleophilic anions unsolvated ("naked"), significantly accelerating the S_N2 reaction rate.
Base Addition: Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA).
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently deprotonates the incoming thiol without acting as a competing nucleophile against the chloroacetamide.
Nucleophile Addition: Dropwise add 1.1 eq of the desired thiol (e.g., benzyl mercaptan) at 0 °C, then allow the reaction to warm to room temperature.
Causality: Starting at 0 °C prevents exothermic degradation and minimizes potential side reactions, such as the alkylation of the pyrazole nitrogens (which are largely protected by steric hindrance).
Monitoring & Isolation: Stir for 2-4 hours. Monitor completion via LC-MS. Quench with saturated aqueous NH4Cl and extract with Ethyl Acetate (EtOAc). Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
Accurate quality control is mandatory for downstream applications [1].
Sample Preparation: Dissolve the compound in HPLC-grade Acetonitrile to yield a 1 mg/mL stock solution.
Stationary Phase: Inject 5 µL onto a C18 Reverse-Phase column (50 x 2.1 mm, 1.8 µm particle size).
Causality: The lipophilic trimethylpyrazole core ensures optimal retention and separation from polar impurities on a hydrophobic C18 matrix.
Mobile Phase & Gradient: Elute using a gradient of Water (Solvent A) and Acetonitrile (Solvent B), both containing 0.1% Trifluoroacetic acid (TFA).
Causality: The pyrazole ring possesses a weakly basic nitrogen. Without a modifier, partial ionization at neutral pH leads to severe peak tailing. The 0.1% TFA lowers the pH, fully protonating the pyrazole and ensuring a sharp, symmetrical peak for accurate purity integration.
Diagram 2: Experimental workflow from quality control to derivatization and structural confirmation.
Applications in Drug Discovery & Agrochemicals
The structural pre-organization and tunable reactivity of 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide make it highly sought after by industrial R&D departments [1].
Pharmaceuticals: It is frequently utilized as a fragment in Fragment-Based Drug Discovery (FBDD). The chloroacetamide warhead allows for the rapid generation of covalent libraries targeting kinases or proteases containing active-site cysteines.
Agrochemicals: The pyrazole core is a privileged scaffold in agricultural science, commonly found in modern fungicides and herbicides due to its stability against environmental degradation and its ability to disrupt specific plant or fungal enzymatic pathways [1].
2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide mechanism of action
An In-Depth Technical Guide to the Mechanism of Action and Application of 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide in Covalent Drug Discovery Executive Summary In the rapidly evolving landscape of Targeted C...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Mechanism of Action and Application of 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide in Covalent Drug Discovery
Executive Summary
In the rapidly evolving landscape of Targeted Covalent Inhibitors (TCIs) and Fragment-Based Drug Discovery (FBDD), electrophilic building blocks serve as the foundational architecture for novel therapeutics. 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide (CAS: 90153-58-5) is a highly specialized covalent fragment and synthetic intermediate [1]. Rather than acting as a traditional reversible drug with a singular biological target, this molecule functions as an electrophilic probe designed to irreversibly modify nucleophilic residues—primarily hyper-reactive cysteines—across the proteome.
This whitepaper dissects the physicochemical properties, the precise
SN2
kinetic mechanism of action, and the self-validating experimental workflows required to utilize this chloroacetamide derivative in the discovery of novel chemical probes and APIs.
Molecular Architecture & Physicochemical Profile
The utility of 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide stems from its bipartite molecular architecture:
The Recognition Element (1,3,5-trimethyl-1H-pyrazol-4-yl): This sterically bulky, electron-rich heterocyclic ring acts as a weak non-covalent binder. It navigates shallow hydrophobic pockets on protein surfaces, positioning the molecule prior to covalent bond formation.
The Electrophilic Warhead (2-Chloroacetamide): A highly reactive
α
-chloro amide. Chloroacetamides are generally more reactive than their acrylamide counterparts, making them ideal for initial fragment screening campaigns where capturing transient protein interactions is critical [2].
Table 1: Physicochemical and Structural Parameters
Parameter
Value / Description
Impact on Drug Design
CAS Number
90153-58-5
Standardized identifier for reagent sourcing [1].
Molecular Formula
C8H12ClN3O
Low molecular weight ideal for FBDD.
Molecular Weight
201.65 g/mol
High ligand efficiency (LE) upon target binding.
Warhead Type
α
-Chloroacetamide
Tunable electrophilicity; susceptible to
SN2
attack.
Expected Mass Shift
+165.1 Da
Critical for intact-protein MS validation (Loss of HCl).
Core Mechanism of Action: Electrophilic Cysteine Targeting
The mechanism of action for this compound is not defined by a static lock-and-key fit, but by a two-step kinetic process governed by the equation:
E+I⇌E⋅I→E−I
Step 1: Reversible Association (
KI
)
The trimethylpyrazole moiety weakly associates with the target protein's microenvironment. This reversible binding (
KI
) increases the local concentration of the chloroacetamide warhead in the vicinity of a target residue.
Step 2: Irreversible Inactivation (
kinact
)
Once positioned, the molecule undergoes an irreversible Bi-molecular Nucleophilic Substitution (
SN2
) reaction. The target is typically a cysteine residue with a lowered
pKa
(often due to adjacent basic residues like histidine or arginine). At physiological pH, this cysteine exists as a highly nucleophilic thiolate anion (
S−
).
The thiolate attacks the electrophilic
α
-carbon of the chloroacetamide. The carbon-chlorine bond breaks, expelling a chloride ion (
Cl−
) as a leaving group, and forming a permanent, irreversible thioether bond. This covalent modification physically occludes the protein's binding site or allosterically alters its conformation, leading to functional inhibition [3].
Covalent bond formation via SN2 nucleophilic substitution at the chloroacetamide α-carbon.
To utilize 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide in a screening campaign, researchers must employ a self-validating system to ensure the compound is engaging the target specifically, rather than acting as a non-specific protein denaturant (a common artifact with highly reactive electrophiles) [4].
Causality: Before screening against a protein, the intrinsic reactivity of the chloroacetamide must be quantified. If the compound is too reactive, it will indiscriminately bind all cellular thiols, leading to off-target toxicity.
Preparation: Prepare a 10 mM stock of the compound in DMSO.
Incubation: Mix 100 µM of the compound with 5 mM reduced glutathione (GSH) in PBS (pH 7.4) at 37°C.
Monitoring: Monitor the depletion of the parent compound and the formation of the GSH-adduct via LC-MS/MS at 0, 15, 30, 60, and 120 minutes.
Analysis: Calculate the pseudo-first-order half-life (
t1/2
). Ideal covalent fragments exhibit a GSH
t1/2
between 2 to 12 hours. Compounds reacting in <15 minutes are discarded as pan-assay interference compounds (PAINS).
Protocol 2: Intact-Protein Mass Spectrometry (ESI-MS)
Causality: To prove a 1:1 binding stoichiometry and validate the specific site of modification, intact mass spectrometry must be performed on both Wild-Type (WT) and mutant proteins.
Protein Incubation: Incubate 5 µM of recombinant WT target protein with 50 µM of the compound (10x excess) in HEPES buffer (pH 7.5) for 2 hours at room temperature.
Desalting: Remove excess unreacted compound using a Zeba spin desalting column (7K MWCO).
WT MS Analysis: Inject the sample into a LC-ESI-TOF mass spectrometer. Deconvolute the raw spectra. You must observe a mass shift of exactly +165.1 Da (Mass of compound [201.65] - Mass of HCl[36.46]), confirming a single covalent adduct.
Mutant Validation (The Self-Validating Step): Generate a point mutant of the target protein where the suspected catalytic/target Cysteine is mutated to Alanine (Cys
→
Ala). Repeat steps 1-3. The complete absence of the +165.1 Da mass shift in the mutant confirms absolute site-specificity.
Step-by-step experimental workflow for validating covalent fragment target engagement.
Applications in Chemical Biology
While 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is not a finalized drug, its mechanism of action makes it an indispensable tool in several advanced methodologies:
Activity-Based Protein Profiling (ABPP): By attaching an alkyne handle to this scaffold, researchers can use it as a chemoproteomic probe. It covalently tags hyper-reactive cysteines in live cells, which are subsequently pulled down via click-chemistry (CuAAC) and sequenced via proteomics to discover novel druggable pockets [4].
Agrochemical Development: The chloroacetamide class is historically significant in agriculture. Derivatives of this scaffold act as very-long-chain fatty acid (VLCFA) elongase inhibitors, disrupting cell division in emerging weed shoots [1]. The trimethylpyrazole ring provides differential soil mobility and crop selectivity compared to traditional anilide-based herbicides.
References
ChemicalCell. "2-Chloro-n-(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Acetamide CAS NO 90153-58-5." ChemicalCell Database, 2024.[Link]
Resnick, E., et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, vol. 141, no. 22, 2019, pp. 8951–8968. PMC.[Link]
Ficarro, S. B., et al. "Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1." Journal of Medicinal Chemistry, vol. 65, no. 10, 2022. ACS Publications.[Link]
Li, X., et al. "Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target." bioRxiv, 2024.[Link]
Foundational
2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide molecular weight and exact mass
Technical Whitepaper: Physicochemical Profiling and Analytical Validation of 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide Structural and Mechanistic Significance 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)aceta...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Physicochemical Profiling and Analytical Validation of 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide
Structural and Mechanistic Significance
2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide (CAS: 90153-58-5) is a highly specialized organic intermediate widely leveraged in advanced chemical synthesis and drug discovery[1]. Structurally, it is defined by two synergistic domains that dictate its chemical behavior:
The 1,3,5-Trimethylpyrazole Core : This electron-rich, rigid heterocyclic scaffold serves as a robust recognition element. The methyl substitutions at the 1, 3, and 5 positions sterically lock the conformation of the attached acetamide, optimizing the trajectory for target binding while enhancing lipophilicity.
The Chloroacetamide Moiety : Functioning as an electrophilic "warhead," the alpha-chloro amide is primed for nucleophilic attack. In pharmaceutical design, this is a classic motif for developing Targeted Covalent Inhibitors (TCIs), as it undergoes an irreversible SN2 reaction with nucleophilic residues (e.g., cysteine thiols) in target protein active sites[1].
Quantitative Physicochemical Data
Accurate mass profiling is the cornerstone of validating this compound during library synthesis. The presence of the chlorine atom introduces a distinct isotopic signature that serves as an internal diagnostic tool during mass spectrometry.
The generation of 2-chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide relies on a highly controlled nucleophilic acyl substitution. The protocol below is designed as a self-validating system, where the physical state and chemical behavior at each step confirm the success of the previous action.
Step-by-Step Methodology:
Precursor Solvation : Dissolve 1.0 equivalent of 1,3,5-trimethyl-1H-pyrazol-4-amine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
Causality: DCM is a non-nucleophilic, aprotic solvent that readily dissolves the pyrazole precursor. The inert nitrogen atmosphere is critical to prevent ambient moisture from hydrolyzing the highly reactive chloroacetyl chloride in subsequent steps.
Acid Scavenging : Add 1.2 equivalents of N,N-diisopropylethylamine (DIPEA) to the reaction vessel.
Causality: As the acylation proceeds, equimolar amounts of HCl are generated. DIPEA acts as a non-nucleophilic base to scavenge this acid. Without it, the pyrazole amine would protonate, rendering it non-nucleophilic and prematurely halting the reaction.
Electrophilic Addition : Cool the mixture to 0°C using an ice bath. Introduce 1.1 equivalents of chloroacetyl chloride dropwise over 15 minutes.
Causality: The reaction is highly exothermic. Strict thermal control (0°C) dampens the reaction kinetics, preventing the formation of di-acylated impurities and preserving the integrity of the alpha-chloro group.
Quench and Extraction : Quench with saturated aqueous NaHCO3. Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4.
Causality: NaHCO3 neutralizes residual acid and hydrolyzes unreacted acid chloride. Na2SO4 removes trace water, ensuring the product does not degrade during concentration.
Caption: Synthetic workflow of 2-chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide.
Analytical Validation: High-Resolution Mass Spectrometry (HRMS)
To confirm the exact mass of 201.06689 Da[3], a rigorous HRMS protocol is required. This method relies on isotopic pattern matching as a self-validating proof of identity.
Step-by-Step Methodology:
Sample Preparation : Dissolve the purified compound in LC-MS grade methanol to a concentration of 1 mg/mL, then dilute to 1 µg/mL using a 50:50 mixture of water/acetonitrile containing 0.1% formic acid.
Causality: Formic acid provides an abundant proton source, driving the formation of the [M+H]+ ion required for positive-mode Electrospray Ionization (ESI+).
Chromatographic Desalting : Inject 2 µL onto a C18 reverse-phase column, running a rapid gradient (5% to 95% organic) over 3 minutes.
Causality: This step separates the target analyte from potential ion-suppressing salts or unreacted DIPEA, ensuring a clean mass spectrum.
ESI+ Ionization : Apply a capillary voltage of 3.0 kV with a desolvation temperature of 350°C.
Causality: These parameters optimize the evaporation of the solvent droplets, releasing the protonated molecule into the gas phase without inducing thermal fragmentation of the labile carbon-chlorine bond.
Mass Analysis and Isotopic Validation : Scan the eluent using a Time-of-Flight (TOF) mass analyzer. Extract the ion chromatogram for the calculated exact mass of the protonated species (m/z 202.0742).
Causality: The TOF analyzer provides the necessary mass resolution (R > 30,000) to distinguish the target from isobaric background noise. The validation is finalized by confirming the presence of the ^37Cl isotope peak at m/z 204.0712. Because chlorine naturally occurs as a ~3:1 ratio of ^35Cl to ^37Cl, observing this M+2 peak at ~32% relative abundance definitively proves the incorporation of the chloroacetamide warhead.
Caption: HRMS analytical workflow for exact mass and isotopic validation.
Structural Elucidation and NMR Characterization of 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide: A Technical Whitepaper
Executive Summary In modern drug discovery and advanced agrochemical synthesis, pyrazole-derived chloroacetamides serve as critical building blocks. Specifically, 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide (CA...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and advanced agrochemical synthesis, pyrazole-derived chloroacetamides serve as critical building blocks. Specifically, 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide (CAS: 90153-58-5) operates as a highly versatile synthetic intermediate[1]. The molecule combines the metabolic stability and electron-rich nature of a fully substituted pyrazole core with the electrophilic reactivity of a chloroacetamide "warhead." This whitepaper provides an authoritative, in-depth analysis of its
1
H and
13
C Nuclear Magnetic Resonance (NMR) profiles, detailing the mechanistic causality behind its spectral signatures, and establishes a self-validating protocol for its synthesis and characterization.
Chemical Context & Mechanistic Significance
The architecture of 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is bipartite:
The 1,3,5-Trimethylpyrazole Core: This heteroaromatic ring provides a rigid, sterically defined scaffold. The three methyl groups act as electron-donating entities via hyperconjugation, enriching the electron density of the pyrazole ring.
The Chloroacetamide Moiety: A well-known electrophile, the
α
-chloroamide group is frequently utilized in the design of Targeted Covalent Inhibitors (TCIs) and PROTACs to alkylate nucleophilic cysteine residues[2].
Understanding the exact electronic distribution of this molecule is paramount for predicting its reactivity. NMR spectroscopy provides direct insight into this electronic environment. The deshielding effects of the electronegative chlorine and oxygen atoms, contrasted with the electron-rich pyrazole, create a highly distinct and diagnostic NMR spectrum.
NMR Spectral Analysis
The following tables synthesize the expected
1
H and
13
C NMR chemical shifts based on empirical data from structurally analogous 1,3,5-trimethylpyrazole[3] and chloroacetamide derivatives[4][5].
1
H-NMR Chemical Shifts (400 MHz, DMSO-
d6
)
Note: Chemical shifts (
δ
) are reported in parts per million (ppm) relative to Tetramethylsilane (TMS).
Proton Environment
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Mechanistic Causality / Deshielding Rationale
Amide (-NH-)
9.50 – 10.00
Broad Singlet (br s)
1H
Highly deshielded due to the electron-withdrawing carbonyl group and intermolecular hydrogen bonding with the DMSO-
d6
solvent[4].
Chloroacetyl (-CH
2
Cl)
4.15 – 4.25
Singlet (s)
2H
The methylene protons are strongly deshielded by the combined inductive (-I) effects of the adjacent carbonyl carbon and the highly electronegative
α
-chlorine atom[5].
N-Methyl (N-CH
3
)
3.65 – 3.75
Singlet (s)
3H
The methyl group at position 1 is directly bonded to the electronegative pyrazole nitrogen, resulting in a significant downfield shift compared to carbon-bound methyls[3].
C3-Methyl (C-CH
3
)
2.15 – 2.25
Singlet (s)
3H
Attached to the
sp2
hybridized C3 carbon. Experiences mild deshielding from the heteroaromatic ring current.
C5-Methyl (C-CH
3
)
2.05 – 2.15
Singlet (s)
3H
Attached to the
sp2
hybridized C5 carbon. Slightly more shielded than the C3-methyl due to its proximity to the N-methyl group's steric environment[3].
13
C-NMR Chemical Shifts (100 MHz, DMSO-
d6
)
Carbon Environment
Chemical Shift (
δ
, ppm)
Type
Mechanistic Causality / Deshielding Rationale
Carbonyl (C=O)
164.0 – 165.5
Quaternary (C)
Extreme deshielding due to the highly electronegative double-bonded oxygen and the adjacent nitrogen atom[4].
Pyrazole C3
141.0 – 143.0
Quaternary (C)
sp2
carbon adjacent to the
sp2
nitrogen; heavily influenced by the heteroaromatic resonance[3].
Pyrazole C5
138.0 – 140.0
Quaternary (C)
sp2
carbon adjacent to the N-methylated nitrogen.
Pyrazole C4
114.0 – 116.0
Quaternary (C)
The most electron-rich carbon of the pyrazole ring, bearing the amide substituent. Its relatively upfield shift (for an aromatic carbon) is characteristic of the pyrazole C4 position[3].
Chloroacetyl (-CH
2
Cl)
42.5 – 43.5
Methylene (CH
2
)
Deshielded by the
α
-chlorine and the
β
-carbonyl group[5].
N-Methyl (N-CH
3
)
35.5 – 36.5
Primary (CH
3
)
Direct attachment to the pyrazole nitrogen pulls electron density away via inductive effects[3].
C3-Methyl (C-CH
3
)
12.0 – 13.5
Primary (CH
3
)
Standard allylic/heteroaromatic methyl shift.
C5-Methyl (C-CH
3
)
9.5 – 11.0
Primary (CH
3
)
Slightly upfield due to the steric
γ
-gauche effect from the adjacent N-methyl group[3].
To ensure scientific integrity, the following protocols represent a self-validating system. Every step includes a built-in quality control check to prevent the propagation of errors.
Synthesis of 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide
Rationale: The N-acylation of an amine with an acid chloride is exothermic and prone to generating di-acylated impurities if not strictly temperature-controlled.
Preparation: Dissolve 1.0 equivalent of 1,3,5-trimethyl-1H-pyrazol-4-amine in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.
Base Addition: Add 1.2 equivalents of Triethylamine (TEA) to act as an acid scavenger. Self-Validation: Ensure the solution is completely homogeneous before proceeding.
Acylation: Cool the reaction vessel to 0–5°C using an ice-salt bath. Dropwise, add 1.05 equivalents of chloroacetyl chloride over 30 minutes[5]. Causality: Slow addition at low temperatures prevents thermal degradation and limits the formation of the di-acylated side product.
Reaction Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Monitor via Thin Layer Chromatography (TLC) (Eluent: 5% Methanol in Dichloromethane). The disappearance of the highly polar amine spot validates reaction completion.
Workup & Purification: Quench with saturated aqueous NaHCO
3
. Extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na
2
SO
4
, filter, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol to yield the pure product[2].
NMR Sample Preparation and Acquisition Protocol
Rationale: High-fidelity NMR requires the elimination of paramagnetic impurities and the stabilization of exchangeable protons.
Solvent Selection: Weigh 15–20 mg of the purified compound and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
d6
). Causality: DMSO-
d6
is chosen over CDCl
3
because it is a strong hydrogen-bond acceptor, which prevents the amide -NH- proton from undergoing rapid chemical exchange, thereby yielding a sharp, quantifiable peak[4].
Referencing: Ensure the DMSO-
d6
contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard (
δ
0.00 ppm).
Acquisition Parameters (
1
H): Use a 30° pulse angle with a relaxation delay (D1) of 2.0 seconds to ensure all protons fully relax between pulses, allowing for accurate integration.
Acquisition Parameters (
13
C): Use a standard proton-decoupled sequence (e.g., zgpg30). Expert Tip: Because the pyrazole ring contains three quaternary carbons (C3, C4, C5) and a carbonyl carbon, increase the relaxation delay (D1) to 3.0–5.0 seconds to ensure these slow-relaxing nuclei are accurately represented in the signal-to-noise ratio.
Mechanistic Workflow Visualization
The following diagram maps the synthetic pipeline and the subsequent analytical validation required to confirm the structural integrity of the compound.
Synthetic workflow and NMR validation of 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide.
Conclusion
The precise structural elucidation of 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide relies heavily on understanding the electronic push-and-pull within its molecular framework. The upfield migration of the pyrazole C4 carbon juxtaposed against the highly deshielded chloroacetyl methylene protons provides a definitive spectral fingerprint. By adhering to the strictly controlled synthetic and analytical protocols outlined in this guide, researchers can ensure high-fidelity batch-to-batch reproducibility, a mandatory requirement for downstream pharmaceutical and agrochemical applications.
References
2-Chloro-n-(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Acetamide - ChemicalCell. ChemicalCell. Available at:[Link]
2-Chloro-N-(4-hydroxyphenyl)acetamide - IUCr Journals. International Union of Crystallography. Available at:[Link]
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at:[Link]
A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Arkivoc. Available at:[Link]
Preliminary Biological Activity of 1,3,5-Trimethylpyrazole Chloroacetamide Derivatives: A Technical Guide for Drug and Agrochemical Development
Executive Summary The rational design of small molecules utilizing privileged heterocyclic scaffolds paired with targeted electrophilic warheads is a cornerstone of modern medicinal and agricultural chemistry. This techn...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of small molecules utilizing privileged heterocyclic scaffolds paired with targeted electrophilic warheads is a cornerstone of modern medicinal and agricultural chemistry. This technical whitepaper explores the preliminary biological activity of 1,3,5-trimethylpyrazole chloroacetamide derivatives . By synthesizing the steric and electronic advantages of the trimethylpyrazole core with the irreversible covalent binding capabilities of the chloroacetamide moiety, researchers can develop highly potent, selective agents. This guide details the mechanistic rationale, application domains, and self-validating experimental protocols required to evaluate these compounds.
Mechanistic Rationale: The Convergence of Privileged Scaffolds and Covalent Warheads
The architectural design of 1,3,5-trimethylpyrazole chloroacetamide derivatives represents a highly rational approach to targeted molecular discovery, operating on two synergistic fronts:
The 1,3,5-Trimethylpyrazole Core (Recognition Element): The pyrazole ring is a universally recognized privileged scaffold in medicinal chemistry . The strategic placement of methyl groups at the 1, 3, and 5 positions serves a dual purpose. Sterically, these bulky groups restrict the conformational flexibility of the molecule, locking it into a bioactive pose that minimizes entropic penalty upon binding. Electronically, the electron-donating nature of the methyl groups increases the electron density of the pyrazole ring, enhancing its ability to participate in water-bridged hydrogen bonding and cation-
π
interactions within the hydrophobic pockets of target proteins .
The Chloroacetamide Warhead (Reactive Element): Chloroacetamides are well-characterized electrophilic warheads designed to form irreversible covalent bonds with nucleophilic residues, predominantly cysteine . Unlike highly reactive acrylamides, chloroacetamides offer a tunable reactivity profile. The
α
-chloro group undergoes an
SN2
displacement upon nucleophilic attack by a thiolate anion (from an active-site cysteine), resulting in a stable thioether linkage . This irreversible binding ensures prolonged target engagement and allows for the unambiguous detection of binding events.
In the agricultural sector, chloroacetamide derivatives are established inhibitors of very-long-chain fatty acid elongase (VLCFAE), a critical enzyme complex in plant lipid biosynthesis . By covalently binding to the active site cysteine of the condensing enzyme (e.g., in plant type III polyketide synthases), these compounds halt seedling growth and induce phytotoxicity . Furthermore, novel 1,3,5-trimethylpyrazole-containing malonamide and chloroacetamide derivatives have demonstrated potent acaricidal and insecticidal activities, particularly against resistant strains of Tetranychus cinnabarinus.
In oncology, the chloroacetamide moiety is increasingly utilized to design targeted covalent inhibitors (TCIs) . By appending the chloroacetamide warhead to the 1,3,5-trimethylpyrazole recognition element, researchers can selectively target non-catalytic cysteines in kinases (e.g., MAP2K7 or EGFR) . This approach minimizes off-target toxicity while overcoming resistance mutations that frequently plague reversible inhibitors .
To ensure rigorous validation of these derivatives, the following self-validating protocols incorporate built-in controls and mechanistic checkpoints to establish definitive causality between compound application and biological effect.
Protocol 1: LC-MS/MS Peptide Mapping for Covalent Adduct Confirmation
Causality: To definitively prove that the chloroacetamide warhead engages the target cysteine, intact mass spectrometry must be followed by peptide mapping. Trypsin digestion isolates the modification site, while the specific mass shift confirms the
SN2
displacement of the chlorine atom .
Protein Incubation: Incubate 10 µM of the purified recombinant target protein (e.g., VLCFAE or target kinase) with 50 µM of the pyrazole chloroacetamide derivative in 50 mM HEPES buffer (pH 7.4) for 60 minutes at 37°C.
Quenching & Denaturation: Quench the reaction by adding 1% formic acid. Denature the protein using 8 M urea to expose the hydrophobic core and ensure complete digestion.
Reduction & Alkylation: Reduce disulfide bonds with 10 mM DTT (30 min, 56°C). Crucial Step: Alkylate remaining free cysteines with 20 mM iodoacetamide (30 min, dark) to prevent non-specific disulfide scrambling and differentiate unbound cysteines from the warhead-modified cysteine.
Proteolytic Digestion: Dilute urea to <2 M and add sequencing-grade trypsin (1:50 enzyme-to-protein ratio). Incubate overnight at 37°C. Causality: Trypsin cleaves specifically at Arginine and Lysine, generating predictable peptide fragments for mass analysis.
LC-MS/MS Analysis: Analyze the desalted peptides using a high-resolution Q-TOF or Orbitrap mass spectrometer. Monitor for a mass shift corresponding to the exact mass of the pyrazole derivative minus the chlorine atom (
−35.45
Da), localized to the target cysteine residue .
Causality: The leaf-dip method simulates field exposure while maintaining controlled laboratory conditions. The inclusion of a surfactant ensures the highly hydrophobic 1,3,5-trimethylpyrazole derivatives penetrate the waxy cuticle of the leaf .
Solution Preparation: Dissolve the synthesized derivative in analytical grade acetone to create a 10,000 µg/mL stock. Dilute to working concentrations (e.g., 200 µg/mL, 400 µg/mL) using distilled water containing 0.1% Triton X-100. Causality: Triton X-100 acts as a wetting agent, reducing surface tension for uniform leaf coverage.
Leaf Treatment: Dip fresh, uniform-sized broad bean leaves into the test solutions for 10 seconds. Allow leaves to air-dry completely on filter paper to prevent fungal growth.
Mite Inoculation: Transfer 30 adult female Tetranychus cinnabarinus mites onto each treated leaf using a fine camel-hair brush.
Incubation & Scoring: Place the leaves in a controlled environmental chamber (25±1°C, 65-80% RH, 14:10 light:dark photoperiod). Assess mortality at 48 and 72 hours under a stereomicroscope. Mites are considered dead if they exhibit no appendage movement upon probing.
Data Presentation: Comparative Biological Activity
Table 1: In Vitro Anticancer Activity of Representative Pyrazole Derivatives
Compound Class
Target Cell Line
Application Domain
IC50 / GI50 (µM)
Reference
Pyrazole Derivative (5b)
K562 (Leukemia)
Oncology
0.021
Pyrazole Derivative (4a)
A549 (Lung)
Oncology
0.190
6-Alkylamino-pyrazolo-pyridine (5j)
Melanoma
Oncology
< 1.000
Table 2: Acaricidal Activity of 1,3,5-Trimethylpyrazole Derivatives against T. cinnabarinus
Compound
Concentration (µg/mL)
Mortality Rate (%)
Mechanism / Notes
Reference
Derivative 8a
400
> 90.0%
Putative VLCFAE / Covalent target
Derivative 8m
200
70.0%
Enhanced lipophilicity
Fenpyroximate (Control)
400
100.0%
Commercial standard
Visualizations
Mechanism of covalent inhibition by chloroacetamide derivatives targeting active-site cysteines.
Self-validating experimental workflow for the biological evaluation of covalent pyrazole derivatives.
References
Li, Q.-B., et al. "Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives." Molecules (2019). URL:[Link]
ACS Publications. "Advances in Pyrazole as an Active Fragment for Herbicide Discovery." Journal of Agricultural and Food Chemistry. URL:[Link]
Faisal, M., et al. "Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations." Frontiers in Chemistry (2021). URL:[Link]
ResearchGate. "Facile Synthesis of New 6-Alkylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Derivatives." ResearchGate. URL:[Link]
Zheng, J., et al. "Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases." PubMed (2003). URL:[Link]
Liu, Q., et al. "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." PMC (2022). URL:[Link]
Umemura, K., et al. "Development of novel pesticides in the 21st century." PMC (2021). URL:[Link]
Protocols & Analytical Methods
Method
step-by-step synthesis protocol for 2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide
Application Note: Synthesis and Characterization Protocol for 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide Document Type: Standard Operating Procedure & Application Guide Target Audience: Synthetic Chemists, Dru...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis and Characterization Protocol for 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide
Document Type: Standard Operating Procedure & Application Guide
Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers
Compound CAS: 90153-58-5
Introduction & Strategic Utility
2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide (Molecular Formula: C8H12ClN3O, MW: 201.65 g/mol ) is a highly specialized heterocyclic building block [1, 2]. Featuring a reactive chloroacetamide electrophilic center linked to an electron-rich trimethylpyrazole core, it serves as a critical intermediate in the synthesis of novel active pharmaceutical ingredients (APIs) and agrochemicals [1]. The chloroacetyl moiety acts as a versatile linchpin for subsequent nucleophilic substitution reactions (e.g., coupling with amines, thiols, or phenols) to construct complex, biologically active molecular architectures.
Reaction Workflow & Mechanistic Pathway
The synthesis relies on a classic Schotten-Baumann-type N-acylation. The primary amine of 1,3,5-trimethyl-1H-pyrazol-4-amine attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. A non-nucleophilic organic base (Triethylamine) is employed to scavenge the generated hydrogen chloride byproduct, driving the reaction to completion and preventing the protonation of the starting pyrazole-amine.
Workflow for the N-acylation of 1,3,5-trimethyl-1H-pyrazol-4-amine.
Materials and Reagents
All reagents should be of Synthesis Grade (>99% purity) to ensure optimal yields and minimize complex downstream purification.
Reagent / Material
Role in Synthesis
Equivalents
Safety / Handling Notes
1,3,5-trimethyl-1H-pyrazol-4-amine
Nucleophile (Starting Material)
1.0 eq
Store under inert atmosphere; prone to oxidation.
Chloroacetyl chloride
Electrophile (Acylating Agent)
1.1 eq
Corrosive/Lachrymator. Handle strictly in a fume hood.
Triethylamine (Et₃N)
Acid Scavenger (Base)
1.5 eq
Flammable liquid. Ensure anhydrous conditions.
Dichloromethane (DCM)
Reaction Solvent
10 mL / mmol
Use anhydrous grade to prevent acyl chloride hydrolysis.
1M HCl (aq)
Workup Wash
-
Removes unreacted amine and residual Et₃N.
Sat. NaHCO₃ (aq)
Workup Wash
-
Neutralizes residual acidic byproducts.
Step-by-Step Experimental Protocol
Step 1: System Preparation and Dissolution
Action: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1,3,5-trimethyl-1H-pyrazol-4-amine (1.0 eq) in anhydrous DCM (10 mL per mmol of substrate). Add anhydrous Triethylamine (1.5 eq).
Causality: The nitrogen atmosphere is critical. Chloroacetyl chloride is highly sensitive to moisture and will rapidly hydrolyze to chloroacetic acid in the presence of ambient humidity, drastically reducing the reaction yield and complicating purification.
Step 2: Electrophilic Addition
Action: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0–5 °C. Using a pressure-equalizing dropping funnel or syringe, add Chloroacetyl chloride (1.1 eq) dropwise over 15–20 minutes.
Causality: N-acylation with acid chlorides is highly exothermic. Dropwise addition at low temperatures controls the reaction kinetics, preventing thermal degradation of the pyrazole ring and minimizing the formation of di-acylated side products.
Step 3: Reaction Maturation
Action: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to ambient room temperature (20–25 °C). Stir for 2 to 4 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc in Hexanes; visualize with UV 254 nm).
Causality: Warming to room temperature provides the necessary activation energy to drive the reaction to >95% conversion. The formation of a white precipitate (Triethylamine hydrochloride salt) is a visual indicator of reaction progression.
Step 4: Quenching and Aqueous Workup
Action: Quench the reaction by adding ice-cold distilled water (equal volume to DCM). Transfer to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).
Causality: This sequential washing is a self-purifying step. The HCl wash protonates and removes unreacted starting amine and Et₃N into the aqueous phase. The NaHCO₃ wash neutralizes any unreacted chloroacetyl chloride and residual HCl. Brine removes bulk water from the organic layer.
Step 5: Isolation and Purification
Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo using a rotary evaporator. Recrystallize the crude solid from a mixture of Ethyl Acetate and Hexanes to afford the pure product as a crystalline solid.
Causality: Recrystallization leverages the differential solubility of the target amide versus trace impurities, yielding a highly pure (>99%) compound suitable for rigorous downstream API development [1].
To ensure the integrity of the synthesized compound, the following analytical metrics must be verified. A successful synthesis is validated by the disappearance of the primary amine signals and the emergence of the characteristic amide and chloroacetyl signals.
Confirms the structural linkage. The singlet at ~4.1 ppm is the definitive marker of successful chloroacetylation.
LC-MS (ESI+)
[M+H]⁺ m/z ≈ 202.1
Confirms the molecular weight (MW: 201.65) and isotopic pattern typical of a mono-chlorinated species (~3:1 ratio for ³⁵Cl/³⁷Cl).
HPLC (UV 254 nm)
Single sharp peak, >99% Area
Confirms batch purity for quality control and API synthesis suitability [1].
References
ChemicalCell. (n.d.). 2-Chloro-n-(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Acetamide CAS NO 90153-58-5. ChemicalCell Product Catalog. Retrieved from[Link]
Application
Application Note: Protocols for Covalent Ligand Design with 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide
Executive Summary Covalent drug discovery has experienced a paradigm shift, driven by the ability of electrophilic small molecules to target shallow binding pockets, overcome high endogenous substrate competition, and ac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Covalent drug discovery has experienced a paradigm shift, driven by the ability of electrophilic small molecules to target shallow binding pockets, overcome high endogenous substrate competition, and achieve prolonged target engagement. Among the arsenal of electrophilic warheads,
α
-chloroacetamides are highly valued in Fragment-Based Drug Discovery (FBDD) due to their robust reactivity with nucleophilic cysteine residues via an irreversible
SN2
mechanism[1].
This technical guide provides a comprehensive, self-validating protocol for utilizing 2 (CAS: 90153-58-5), a specialized synthetic intermediate. This molecule features a chloroacetamide warhead linked to a sterically tunable pyrazole ring, making it an ideal starting scaffold for designing cysteine-targeted covalent probes[2][3].
Mechanistic Rationale & Warhead Causality
While acrylamides (Michael acceptors) dominate late-stage clinical covalent inhibitors due to their mild reactivity, proteome-level reactivity profiling demonstrates that chloroacetamides are generally more active[4]. This heightened reactivity makes them superior for initial fragment screening to identify ligandable cysteines across the proteome[5].
The causality behind selecting 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide lies in its dual-functionality:
The Warhead (
α
-chloroacetamide): Reacts irreversibly with thiolates (
S−
) via an
SN2
nucleophilic substitution. Unlike Michael additions, which can sometimes reverse, the
SN2
displacement of the chloride leaving group forms a highly stable thioether linkage, enabling unambiguous detection during mass spectrometry[1][5].
The Scaffold (1,3,5-trimethyl-1H-pyrazol-4-yl): The pyrazole ring provides a versatile hydrophobic core with hydrogen-bond accepting potential (via the pyrazole nitrogens). The trimethyl substitution provides steric bulk that restricts the conformational flexibility of the acetamide linker, pre-organizing the warhead for attack.
Mechanism of irreversible cysteine modification via SN2 nucleophilic attack.
Protocol I: In Silico Design & Pre-Reactive Alignment
Before empirical synthesis and bioconjugation, covalent docking must be performed to ensure the fragment can physically access the target cysteine while maintaining favorable non-covalent interactions.
Step-by-Step Methodology
Ligand Preparation: Generate the 3D conformer of the ligand. Explicitly define the
α
-carbon adjacent to the chlorine atom as the reactive electrophilic center.
Protein Preparation: Protonate the target protein at pH 7.5–8.0.
Causality: This ensures the target cysteine is modeled as a reactive thiolate anion (
S−
), reflecting the physiological basicity required to initiate the
SN2
attack. Un-ionized thiols (-SH) are poor nucleophiles.
Distance Constraints: Apply a strict distance constraint of 3.0–3.5 Å between the cysteine sulfur and the ligand's
α
-carbon.
Causality: The
SN2
transition state requires strict linear alignment (180°) between the attacking nucleophile, the electrophilic carbon, and the chloride leaving group. Without this proximity constraint, docking algorithms will prioritize non-covalent poses that are chemically incompetent for covalent bond formation.
This protocol details the in vitro labeling of a recombinant target protein. It is designed as a self-validating system by incorporating a competitive scavenger control to prove residue specificity.
Step-by-Step Methodology
Buffer Exchange: Exchange the target protein into 50 mM HEPES, 150 mM NaCl, pH 7.8.
Causality: Amine-containing buffers (like Tris) act as weak nucleophiles and can compete with the protein for the warhead. A pH of 7.8 optimally balances thiolate formation (cysteine pKa ~8.3) against the baseline aqueous hydrolysis of the chloroacetamide.
Reduction: Treat the protein with 1 mM TCEP for 30 minutes at 25°C.
Causality: TCEP is a phosphine-based reducing agent that breaks disulfide bonds without reacting with electrophiles. Using standard reducing agents like DTT or
β
-mercaptoethanol would scavenge the chloroacetamide warhead, drastically reducing the effective ligand concentration and yielding false negatives.
Conjugation: Add the pyrazole ligand (10x to 50x molar excess, dissolved in pure DMSO) to the protein. Ensure the final DMSO concentration remains <5% (v/v) to prevent protein denaturation.
Incubation & Quenching: Incubate for 1–4 hours at 25°C. Quench the reaction by adding 10 mM DTT.
Causality: DTT rapidly reacts with any remaining free chloroacetamide ligand, halting the bioconjugation at a precise time point for accurate kinetic profiling.
Self-Validation Control (Critical): Run a parallel reaction where the protein is pre-incubated with a massive excess of Iodoacetamide (IAA) for 30 minutes before adding the pyrazole ligand.
Causality: IAA irreversibly alkylates all accessible cysteines. If the pyrazole ligand still demonstrates binding in this control group, it indicates promiscuous, non-specific binding to other nucleophilic residues (e.g., lysine or histidine)[6], thereby invalidating the hypothesis of cysteine-specific targeting.
End-to-end workflow for the design and validation of chloroacetamide covalent ligands.
Protocol III: Intact Protein LC-MS Validation
Intact mass spectrometry is the gold standard for validating covalent modification, providing unambiguous proof of stoichiometry and target engagement[7].
Step-by-Step Methodology
Desalting: Pass the quenched reaction mixture through a C4 ZipTip or a rapid online desalting column.
Causality: Buffer salts (HEPES/NaCl) and unreacted ligand cause severe ion suppression in the mass spectrometer, drastically reducing the signal-to-noise ratio of the protein envelope.
LC-MS Analysis: Inject the sample onto a high-resolution Q-TOF or Orbitrap mass spectrometer coupled to an analytical C4 column.
Deconvolution: Use maximum entropy algorithms (e.g., Bioconfirm, Promass) to deconvolute the multicharged m/z envelope into a zero-charge intact mass.
Data Interpretation: Analyze the spectra for a mass shift of exactly +165.19 Da .
Causality: The molecular weight of the unreacted ligand is 201.65 Da. The
SN2
reaction results in the loss of a chloride ion and a proton (HCl, 36.46 Da). Therefore, a single covalent adduct yields a net addition of 165.19 Da. The presence of multiple additions (+330.38 Da, etc.) indicates promiscuous off-target reactivity.
Application Note: High-Yield Preparation of Pyrazole-Based Inhibitors from 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide
Introduction and Scientific Rationale The 1,3,5-trimethylpyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized to enhance the lipophilicity, metabolic stability, and target-binding affin...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Scientific Rationale
The 1,3,5-trimethylpyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized to enhance the lipophilicity, metabolic stability, and target-binding affinity of small-molecule therapeutics. Specifically, 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide (CAS: 90153-58-5) serves as a highly versatile, commercially available electrophilic building block[1].
This intermediate is strategically designed for divergent synthesis. The
α
-chloroacetamide moiety is an exceptional electrophile for Bimolecular Nucleophilic Substitution (S
N
2) reactions[2]. The adjacent carbonyl group lowers the energy of the C-Cl
σ∗
lowest unoccupied molecular orbital (LUMO) and stabilizes the S
N
2 transition state via orbital overlap, dramatically accelerating nucleophilic attack. By reacting this core with various nucleophiles—principally thiols and amines—researchers can rapidly generate diverse libraries of pyrazole-based inhibitors targeting critical enzymes such as N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE)[3], Cyclooxygenase-2 (COX-2)[4], and N-Myristoyltransferase (NMT)[5].
Synthetic Workflow & Mechanistic Strategy
The functionalization of the chloroacetamide core diverges based on the nature of the nucleophile.
Thioether Formation: Aryl or heteroaryl thiols are highly polarizable and excellent nucleophiles. Using a mild inorganic base like Potassium Carbonate (K
2
CO
3
) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) perfectly solvates the potassium cation, leaving the thiolate anion "naked" and highly reactive[2].
Amine Substitution: Primary and secondary amines require a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), to scavenge the HCl byproduct. Acetonitrile (MeCN) or DMF is used to maintain solubility while preventing competitive solvolysis[6].
Caption: Divergent S
N
2 synthetic workflow for pyrazole-based inhibitors.
Experimental Protocols
Protocol A: Synthesis of Pyrazole-Thioether Inhibitors
This protocol is optimized for the coupling of aryl/heteroaryl thiols to generate inhibitors similar to known DapE and NMT targeting agents[3][5].
Anhydrous Potassium Carbonate (K
2
CO
3
) (1.5 equiv)
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
Thiolate Generation: To an oven-dried, argon-purged round-bottom flask, add the aryl thiol (1.1 equiv) and anhydrous K
2
CO
3
(1.5 equiv). Suspend the mixture in anhydrous DMF (approx. 0.2 M concentration).
Activation: Stir the suspension vigorously at room temperature for 30 minutes. Causality: This pre-incubation ensures complete deprotonation of the thiol, generating the highly nucleophilic thiolate anion before the electrophile is introduced, thereby minimizing side reactions[2].
Electrophile Addition: Dissolve 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide (1.0 equiv) in a minimal volume of DMF. Add this solution dropwise to the reaction mixture over 10 minutes.
Reaction Propagation: Stir the mixture at room temperature to 50 °C for 4–6 hours. Monitor progression via TLC (Ethyl Acetate/Hexanes 1:1).
Self-Validating Quench & Isolation: Pour the reaction mixture into 5 volumes of ice-cold distilled water. Causality: DMF and inorganic salts are highly water-soluble, whereas the pyrazole-thioether product is lipophilic. The immediate precipitation of a solid validates the successful formation of the non-polar product.
Purification: Filter the precipitate, wash with cold water (3 x 20 mL), and recrystallize from Dichloromethane/Hexane (1:3) to afford the pure thioether[3].
Protocol B: Synthesis of Aminoacetamide Inhibitors
This protocol is designed for primary or secondary amines, commonly used to synthesize COX-2 and kinase inhibitors[4][6].
Preparation: In a dry reaction vial, dissolve the chloroacetamide (1.0 equiv) in anhydrous MeCN (0.2 M).
Base Addition: Add DIPEA (2.0 equiv) to the solution. Causality: DIPEA is sterically hindered and non-nucleophilic. It acts purely as a proton sponge to neutralize the HCl generated during the reaction, preventing the amine nucleophile from being deactivated via protonation[6].
Nucleophile Addition: Add the amine (1.2 equiv) dropwise.
Thermal Activation: Heat the mixture to 60 °C under an inert atmosphere for 6–8 hours. Amines are generally less nucleophilic than thiolates, necessitating mild thermal energy to overcome the S
N
2 activation barrier.
Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove MeCN. Dissolve the crude residue in Ethyl Acetate and wash sequentially with saturated NaHCO
3
(to remove acid salts) and brine.
Purification: Dry the organic layer over anhydrous Na
2
SO
4
, filter, and purify via flash column chromatography (Silica gel, typically using a gradient of MeOH in DCM).
Quantitative Data & Reaction Optimization
The following table summarizes expected yields and optimized conditions based on the nucleophile class, synthesized via the protocols detailed above.
Nucleophile Class
Representative Reagent
Base / Solvent
Temp / Time
Expected Yield (%)
Primary Target Class
Heteroaryl Thiol
2-Mercaptopyridine
K
2
CO
3
/ DMF
50 °C / 4 h
85 - 92%
DapE Inhibitors
Aryl Thiol
Thiophenol
K
2
CO
3
/ DMF
RT / 4 h
88 - 95%
NMT Inhibitors
Secondary Amine
Morpholine
DIPEA / MeCN
60 °C / 6 h
78 - 85%
COX-2 Inhibitors
Primary Amine
Benzylamine
DIPEA / MeCN
60 °C / 8 h
70 - 80%
Kinase Inhibitors
Quality Control and Analytical Validation
To ensure the scientific integrity of the synthesized libraries, rigorous quality control must be applied[1]. The S
N
2 transformation provides a highly reliable spectroscopic signature:
1
H-NMR Tracking: The starting material, 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide, features a distinct singlet corresponding to the
α
-CH
2
protons adjacent to the chlorine atom (typically around
δ
4.10 - 4.20 ppm in CDCl
3
). Upon successful substitution, this singlet will shift upfield (e.g.,
δ
3.50 - 3.70 ppm for thioethers[3] or amines) due to the replacement of the highly electronegative chlorine with sulfur or nitrogen.
Mass Spectrometry (LC-MS): The isotopic pattern of the starting material will show a characteristic 3:1 ratio for the [M+H]
+
and [M+2+H]
+
peaks due to the
35
Cl and
37
Cl isotopes. Successful substitution is confirmed by the complete disappearance of this isotopic signature and the appearance of the exact mass corresponding to the target adduct.
References
ChemicalCell. 2-Chloro-n-(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Acetamide. Available at: [Link]
MDPI (Pharmaceuticals). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Available at:[Link]
PubMed (Bioorganic Chemistry). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents. Available at: [Link]
ResearchGate. Oxadiazole isomers: All bioisosteres are not created equal (N-Myristoyltransferase Inhibitors). Available at: [Link]
PMC (BMC Chemistry). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation (Chloroacetamide coupling). Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, assay development scientists, and medicinal chemists in Fragment-Based Drug Discovery (FBDD).
Document Type: Advanced Technical Guide & Self-Validating Protocol Suite
Scientific Rationale & TCI Discovery Context
The compound 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide (CAS: 90153-58-5) is a highly specialized electrophilic building block. Featuring a pyrazole core for robust hydrogen bonding and pi-stacking, and a chloroacetamide warhead, it is designed to act as a Targeted Covalent Inhibitor (TCI) fragment.
Chloroacetamides covalently modify nucleophilic residues—predominantly cysteines—via an
SN2
mechanism. Because the success of a covalent drug relies on balancing intrinsic electrophilicity with target-specific affinity, empirical high-throughput screening of such fragments is critical to weed out promiscuous binders1[1].
As a Senior Application Scientist, I have structured this guide not as a generic assay list, but as a self-validating screening cascade . Every protocol below includes built-in causality checks to ensure that observed biochemical activity is driven by specific, 1:1 covalent target engagement rather than assay artifacts or non-specific reactivity.
The Covalent Screening Cascade
Figure 1: Three-tier self-validating screening cascade for chloroacetamide covalent fragments.
Quantitative Data Summary
Before executing the protocols, it is vital to understand the target thresholds. The table below summarizes the quantitative metrics used to validate 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide as a viable hit.
Assay Tier
Key Metric
Acceptable Threshold
Biological & Mechanistic Implication
1. Reactivity
GSH Half-life (
t1/2
)
> 100 minutes
Ensures the fragment is not promiscuously reactive, minimizing off-target toxicity 2[2].
2. Engagement
Mass Shift (
Δ
Da)
+177.1 Da
Confirms the exact loss of the chloride leaving group during
SN2
alkylation.
2. Engagement
Stoichiometry
Strictly 1:1
Validates that only the target catalytic/allosteric cysteine is modified.
3. Functional
IC50
Shift Ratio
> 5-fold shift (1h vs 0h)
Proves inhibition is driven by time-dependent covalent bond formation rather than just reversible affinity 3[3].
Objective: Measure the baseline electrophilicity of the chloroacetamide warhead using Glutathione (GSH) as a surrogate for cellular thiols.
Causality & Rationale: Why measure GSH reactivity? Covalent inhibitors must survive the highly reducing intracellular environment (which contains ~1-10 mM GSH) to reach their target. If the compound reacts too quickly with GSH, it will be scavenged before engaging the target protein. A
t1/2>100
min is the gold standard for lead-like TCIs 2[2].
Step-by-Step Procedure:
Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4). Do not use Tris, as its primary amine can act as a competing nucleophile.
Reagent Setup: Prepare a 10 mM stock of 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide in LC-MS grade DMSO. Prepare a 50 mM stock of reduced Glutathione (GSH) in buffer.
Reaction Initiation: In a 96-well plate, mix the compound to a final concentration of 10 µM with 5 mM GSH (500-fold excess to ensure pseudo-first-order kinetics).
Self-Validating Controls: Run a highly reactive control (e.g., 2-chloro-N-phenylacetamide) and a non-reactive control (e.g., standard acetamide) in parallel.
LC-MS Sampling: Inject 5 µL aliquots into an LC-MS system at
t=0,15,30,60,120,and 240
minutes.
Data Analysis: Plot the natural log of the remaining parent compound peak area versus time. The slope of the linear regression equals
−kobs
. Calculate half-life as
t1/2=ln(2)/kobs
.
Protocol 2: Target Engagement via Intact Protein Mass Spectrometry
Objective: Confirm the formation of a covalent adduct on the target protein and verify 1:1 stoichiometry.
Causality & Rationale: Why intact MS instead of bottom-up proteomics? Intact MS provides a global view of the protein, allowing you to immediately spot multi-labeling (+2, +3 adducts). Multi-labeling indicates the fragment is promiscuous and modifying non-catalytic surface cysteines. Intact MS is the primary method for identifying high-quality covalent binders in fragment screens 4[4].
Buffer Causality: Use TCEP instead of DTT or BME. DTT contains thiols that will rapidly quench the chloroacetamide warhead.
Step-by-Step Procedure:
Protein Preparation: Dilute the target recombinant protein to 2 µM in 50 mM HEPES (pH 7.4), 150 mM NaCl, and 1 mM TCEP.
Compound Addition: Add 20 µM of the chloroacetamide fragment (10x molar excess) to the protein solution. Final DMSO should not exceed 0.5%.
Incubation & Quenching: Incubate at 25°C. At 1 hour and 4 hours, remove a 20 µL aliquot and quench the reaction by adding 1% Formic Acid. Rationale: Lowering the pH protonates the cysteine thiolate, instantly halting the
SN2
reaction.
Self-Validating Control: Perform the exact same assay using a Cys-to-Ser mutant of the target protein. If an adduct forms on the mutant, the compound is non-specifically targeting lysines or histidines.
LC-TOF-MS Analysis: Desalt the sample inline using a C4 trap column and elute into a Time-of-Flight (TOF) mass spectrometer.
Deconvolution: Use MaxEnt1 (or equivalent) to deconvolute the multiply charged envelope to intact mass. Look for a mass shift of exactly +177.1 Da (Mass of compound [213.66] minus the Chloride leaving group [~35.5] minus a proton).
Objective: Evaluate the functional inhibitory potency (
kinact/KI
) of the fragment.
Causality & Rationale: Covalent inhibitors bind in a two-step process: initial reversible binding (
KI
) followed by irreversible bond formation (
kinact
). Therefore, a standard
IC50
value is chemically meaningless unless the pre-incubation time is stated. A true covalent inhibitor will show a leftward shift (increased potency) in its
IC50
as pre-incubation time increases 5[5].
Step-by-Step Procedure:
Assay Setup: Prepare the functional assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Tween-20, 1 mM TCEP).
Compound Titration: Create a 10-point, 3-fold serial dilution of the chloroacetamide fragment (e.g., from 100 µM down to 5 nM).
Pre-Incubation Matrix: Add the target enzyme to the compound dilutions in four separate microplates. Incubate these plates for discrete time intervals: 0 min, 30 min, 60 min, and 120 min at room temperature.
Self-Validating Control: Include a known reversible inhibitor in the assay. Its
IC50
should remain constant across all time points, proving that any shift seen with the chloroacetamide is due to covalency, not enzyme degradation.
Reaction Initiation: Add the specific fluorogenic or colorimetric substrate to initiate the reaction.
Readout & Calculation: Measure the initial velocity of the reaction. Plot fractional activity vs. compound concentration for each time point to derive the
IC50
. Calculate
kinact/KI
using the equation:
kobs=kinact[I]/(KI+[I])
.
References
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening
Source: NIH (PMC)
URL:[Link]
X-ray Screening of an Electrophilic Fragment Library and Application toward the Development of a Novel ERK 1/2 Covalent Inhibitor
Source: ACS Publications
URL:[Link]
Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1
Source: Journal of Medicinal Chemistry (ACS)
URL:[Link]
Design of a Lead-Like Cysteine-Targeting Covalent Library and the Identification of Hits to Cys55 of Bfl-1
Source: Journal of Medicinal Chemistry (ACS)
URL:[Link]
Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery
Source: NIH (PMC)
URL:[Link]
Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53
Source: Taylor & Francis
URL:[Link]
Technical Support Center: Optimizing the Synthesis Yield of 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals optimizing the acylation of highly hindered pyrazole amines. The target molecule, 2-Chloro-N-(1,3...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals optimizing the acylation of highly hindered pyrazole amines. The target molecule, 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide, is a critical electrophilic building block often utilized in the development of N-myristoyltransferase (NMT) inhibitors and other targeted therapeutics[1],[2].
Due to the unique steric and electronic environment of the 1,3,5-trimethyl-1H-pyrazol-4-amine precursor, standard amidation protocols frequently result in poor yields, stalled reactions, or complex byproduct mixtures. This guide provides field-proven troubleshooting strategies, quantitative optimization data, and a self-validating standard operating procedure (SOP).
Part 1: Frequently Asked Questions & Troubleshooting
Q1: Why is my reaction stalling at ~40-50% conversion despite adding excess chloroacetyl chloride?A: This is a classic symptom of amine protonation compounded by severe steric hindrance. The amine group at the C4 position of the pyrazole ring is sterically shielded by the adjacent methyl groups at C3 and C5[1]. During the acylation event, one equivalent of hydrochloric acid (HCl) is generated. If your chosen base is not efficiently scavenging this HCl, the unreacted pyrazole amine becomes protonated. The resulting ammonium salt is completely non-nucleophilic, effectively halting the reaction[3].
Resolution: Switch from Triethylamine (TEA) to N,N-Diisopropylethylamine (DIPEA). DIPEA is a stronger, highly hindered base that acts as an excellent acid scavenger without acting as a competing nucleophile[4]. Ensure a minimum of 1.5 to 2.0 equivalents of base are present.
Q2: LCMS analysis shows a major byproduct with a mass corresponding to[M+H]+ + 76 Da relative to the target product. What is this and how do I prevent it?A: A mass shift of +76 Da (the mass of an additional chloroacetyl group minus a proton) indicates diacylation, resulting in the formation of an imide byproduct. Despite the steric hindrance of the starting amine, the mono-acylated product contains an acidic amide proton. In the presence of strong bases and excess acyl chloride at room temperature, this amide nitrogen can be deprotonated and undergo a second acylation event.
Resolution: Strictly control the stoichiometry of chloroacetyl chloride to no more than 1.05 equivalents. Furthermore, the addition must be performed dropwise at 0 °C to control the exothermic nature of the reaction, which accelerates over-acylation[5].
Q3: The yield is low, and I detect chloroacetic acid in the aqueous wash during workup. How is this forming?A: Chloroacetyl chloride is highly moisture-sensitive. In the presence of adventitious water in your solvent, base, or on your glassware, it rapidly hydrolyzes to chloroacetic acid. Chloroacetic acid is a poor electrophile and will not react with your sterically hindered amine under standard uncatalyzed conditions.
Resolution: Utilize rigorously anhydrous solvents (e.g., dry DCM or THF over 3Å molecular sieves) and oven-dried glassware. Perform the reaction under an inert atmosphere (Argon or Nitrogen).
Part 2: Quantitative Data & Condition Optimization
The following table summarizes the causal relationship between reaction conditions and isolated yields, highlighting the necessity of balancing base strength, steric bulk, and temperature control[4],[6].
Solvent (Anhydrous)
Base (Equivalents)
Temperature Profile
Stoichiometry (Amine : R-COCl)
Observed Yield
Primary Issue / Observation
THF
TEA (1.5 eq)
25 °C (RT)
1 : 1.20
45%
High diacylation; uncontrolled exotherm.
DMF
K₂CO₃ (2.0 eq)
0 °C to 25 °C
1 : 1.10
65%
Heterogeneous mixture; slow kinetics.
DCM
DIPEA (2.0 eq)
0 °C to 25 °C
1 : 1.05
>85%
Optimal; clean conversion.
DCM
Pyridine (2.0 eq)
40 °C (Reflux)
1 : 1.50
30%
Severe degradation; dark tar formation.
Part 3: Reaction Workflows & Visualizations
Fig 1: Mechanistic pathway and competing side reactions during pyrazole amine acylation.
Fig 2: Troubleshooting decision tree for resolving low acylation yields.
Part 4: Self-Validating Standard Operating Procedure (SOP)
This protocol is engineered to be self-validating, meaning each critical phase includes an analytical checkpoint to ensure the chemical causality is proceeding as intended.
Anhydrous Dichloromethane (DCM) (0.1 M relative to amine)
Step-by-Step Methodology:
Preparation & Inertion: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon for 5 minutes.
Dissolution: Add 1,3,5-trimethyl-1H-pyrazol-4-amine (1.0 eq) and anhydrous DCM to the flask. Stir until complete dissolution is achieved. Add DIPEA (2.0 eq) in one portion.
Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes. Causality Note: This prevents the exothermic degradation of the acyl chloride upon addition[5].
Electrophile Addition: Dilute chloroacetyl chloride (1.05 eq) in a small volume of anhydrous DCM (approx. 10% of total reaction volume). Add this solution dropwise over 15-20 minutes using a syringe pump or addition funnel.
Reaction Monitoring (Self-Validation Checkpoint): Remove the ice bath and allow the reaction to warm to room temperature. After 2 hours, perform a TLC analysis (Eluent: 5% MeOH in DCM).
Validation: Stain the TLC plate with Ninhydrin and heat. The starting pyrazole amine will produce a visible spot (indicating a primary amine). The target product is UV-active but Ninhydrin-negative. The complete disappearance of the Ninhydrin-active spot confirms successful acylation.
Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).
Validation: Check the pH of the aqueous layer. It must be slightly basic (pH ~8). If it is acidic, the unreacted amine (if any) will be protonated and lost in the aqueous layer[3].
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to afford the pure 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide.
Technical Support Center: HPLC Purification of 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetam...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide . This molecule is a highly valuable synthetic intermediate, but its structural duality—a basic, sterically hindered pyrazole ring coupled with a highly reactive, electrophilic chloroacetamide moiety—requires precise control over your High-Performance Liquid Chromatography (HPLC) environment.
This guide provides causality-driven FAQs, field-proven troubleshooting matrices, and self-validating experimental protocols to ensure maximum recovery and analytical integrity.
Part 1: Preparative Purification Workflow
Before diving into specific troubleshooting, it is critical to understand the holistic purification lifecycle of this compound. The workflow below outlines the optimal path from crude synthesis to high-purity Active Pharmaceutical Ingredient (API) intermediate.
Fig 1: End-to-end preparative HPLC purification workflow for chloroacetamide-pyrazole derivatives.
Part 2: Frequently Asked Questions (FAQs) & Mechanistic Insights
Q1: Why do I observe new degradation peaks when my sample sits in the autosampler overnight?Expert Insight: The chloroacetamide group is highly susceptible to nucleophilic attack and solvolysis [1]. If you are using Methanol (MeOH) as your sample diluent or organic modifier, the primary alcohol can react with the electrophilic alpha-carbon of the chloroacetamide over time, leading to methoxy-acetamide degradants. Furthermore, at neutral or high pH, the chloride ion can be displaced by hydroxide ions (hydrolysis).
Corrective Action: Switch your organic modifier to Acetonitrile (MeCN), an aprotic solvent. Maintain the autosampler temperature at 4°C and prepare samples immediately before injection.
Q2: My chromatograms show severe peak tailing. How can I improve the peak shape?Expert Insight: Peak tailing for this specific molecule is typically caused by secondary ion-exchange interactions between the basic nitrogen atoms of the pyrazole ring and residual, unreacted silanol groups (Si-O⁻) on the silica-based stationary phase [2].
Corrective Action: Lower the mobile phase pH to ~2.0–2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid. This low pH protonates the residual silanols (forming neutral Si-OH), thereby eliminating the interactions that cause tailing. Ensure you are using a fully end-capped C18 or C8 column.
Q3: Why does my system pressure spike immediately after injecting the crude sample?Expert Insight: Pyrazole derivatives often exhibit poor aqueous solubility [3]. If your crude sample is dissolved in 100% DMSO or MeCN and injected into a highly aqueous mobile phase (e.g., 95% Water), the compound will rapidly precipitate at the column head, clogging the frit [4].
Corrective Action: Filter all samples through a 0.22 µm PTFE syringe filter. Adjust your injection solvent to closely match the starting conditions of your mobile phase gradient (e.g., 20% MeCN / 80% Water).
Part 3: Troubleshooting Guide & Logical Workflows
When unexpected peaks or system failures occur, follow this logical diagnostic matrix to isolate the root cause.
Fig 2: Logical troubleshooting matrix for identifying and resolving unexpected chromatographic peaks.
Add 0.1% TFA to mobile phases; use end-capped C18.
Degradation Peaks
Solvolysis / Hydrolysis
Solvent: Acetonitrile (MeCN)
Avoid Methanol (MeOH) and Water at pH > 7. Keep autosampler at 4°C.
High Backpressure
Sample precipitation at frit
Injection Vol: < 5% of column vol
Match sample diluent to starting gradient; use a guard column.
Retention Time Drift
Inadequate equilibration
Equilibration: 10 Column Volumes
Ensure column oven is stable at 25°C; check pump proportioning valves.
Part 4: Step-by-Step Experimental Methodologies
To ensure a self-validating system, you must prove that your HPLC method can distinguish the intact 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide from its degradants [5].
Protocol 1: Stability-Indicating Analytical Method & Forced Degradation Study
Objective: Establish a baseline method that resolves the parent API from hydrolytic degradation products.
Mobile Phase Preparation:
Prepare Mobile Phase A: 0.1% TFA in HPLC-grade Water.
Prepare Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.
Degas both solvents via ultrasonication for 15 minutes.
Column Equilibration: Install a fully end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm). Equilibrate at 1.0 mL/min with 5% B for 10 column volumes. Set the column oven to 25°C.
Forced Degradation (Base Hydrolysis): Dissolve 1 mg of the compound in 1 mL of MeCN. Add 1 mL of 0.1N NaOH. Incubate at room temperature for 4 hours to force the hydrolysis of the chloroacetamide group. Neutralize the solution with 1 mL of 0.1N HCl [1].
Chromatographic Analysis: Inject 5 µL of the neutralized stress sample. Run a linear gradient from 5% B to 95% B over 15 minutes. Monitor UV absorbance at 210 nm (amide bond) and 254 nm (pyrazole ring).
System Validation: Evaluate the chromatogram. The method is validated if baseline resolution (
Rs>2.0
) is achieved between the parent peak and the newly formed hydroxy-acetamide degradant peak.
Protocol 2: Preparative Scale-Up and Fraction Recovery
Objective: Purify crude reaction mixtures to >99% purity without inducing on-column degradation.
Sample Preparation: Dissolve the crude mixture in 20% MeCN / 80% Water (containing 0.1% TFA) to a concentration of 50 mg/mL. Filter the entire volume through a 0.22 µm PTFE membrane to prevent frit blockage [6].
Preparative Injection: Using a Prep-C18 column (e.g., 250 x 21.2 mm, 10 µm), inject up to 5 mL of the filtered sample.
Gradient Elution: Run a shallow gradient (e.g., 10% B to 50% B over 30 minutes) at a flow rate of 20 mL/min. This shallow slope maximizes resolution between closely eluting synthesis impurities.
Fraction Collection: Collect fractions based on a UV threshold trigger at 254 nm. Critical Step: Immediately freeze the collected fractions on dry ice to halt any potential acidic hydrolysis of the chloroacetamide group while sitting in the collection tubes.
Lyophilization: Lyophilize the frozen fractions to sublimate the water, MeCN, and volatile TFA, yielding the purified target compound as a stable, dry powder.
References
Sahu, S., et al. "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." International Journal of Chemical and Pharmaceutical Analysis, 2014. URL: [Link]
Ali, I., et al. "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis." ACS Omega, 2021. URL: [Link]
Kim, D., et al. "LC-APCI-MS/MS Quantification and Topical Bioavailability of Chloroacetamide in Rats." Journal of Chromatographic Science, Oxford Academic, 2014. URL: [Link]
Troubleshooting
Technical Support Center: 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide Alkylation Workflows
Welcome to the Advanced Applications Support Center. As an electrophilic building block, 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is highly valued in pharmaceutical library synthesis and chemoselective bioco...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. As an electrophilic building block, 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is highly valued in pharmaceutical library synthesis and chemoselective bioconjugation. However, its reactivity profile requires precise thermodynamic and kinetic control to prevent off-target modifications.
This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you minimize side reactions during your alkylation workflows.
Part 1: Mechanistic Pathways & Troubleshooting FAQs
Understanding the intrinsic reactivity of your reagents is the first step in troubleshooting. The chloroacetyl group is a potent electrophile, making it susceptible not only to your target nucleophile but also to solvent, base, and self-condensation under the wrong conditions.
Reaction pathways of chloroacetamide alkylation highlighting desired and side reactions.
Frequently Asked Questions
Q1: Why am I observing significant tertiary amine formation (over-alkylation) when reacting this compound with a primary amine?Causality: Alkylation of a primary amine yields a secondary amine. While the newly attached acetamide group is slightly electron-withdrawing, the secondary amine remains highly nucleophilic. If the electrophile is present in local or global excess, the secondary amine will attack a second molecule of the chloroacetamide, yielding a tertiary amine byproduct.
Solution: You must invert the stoichiometry. Maintain the primary amine in a 3-to-5-fold molar excess. If preserving the amine is critical, utilize a syringe pump to slowly add the electrophile, ensuring it remains the limiting reagent at all times.
Q2: My LC-MS shows a major byproduct at [M+18] (or[M-Cl+OH]). How do I prevent hydrolysis?Causality: The
α
-carbon of the chloroacetamide is highly susceptible to nucleophilic attack by hydroxide ions or water. Aqueous bases (like NaOH or KOH) or wet hygroscopic solvents (like DMF) rapidly drive the substitution of the chloride leaving group, yielding an inactive hydroxyacetamide.
Solution: Enforce strict anhydrous conditions. Switch to non-nucleophilic organic bases (e.g., DIPEA) or anhydrous inorganic bases (e.g., K₂CO₃).
Q3: I am seeing a high molecular weight byproduct that corresponds to [2M - HCl]. What causes this dimerization?Causality: The amide N-H proton of 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide has a pKa of ~15–17 (). When exposed to strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), the amide nitrogen is deprotonated. This creates a strong ambident nucleophile that attacks the chloroacetyl group of another molecule, leading to rapid self-condensation (dimerization).
Solution: Downgrade your base strength. Use K₂CO₃ or DIPEA, which are strong enough to neutralize the HCl byproduct generated during the reaction, but far too weak to deprotonate the amide N-H.
Q4: Are there off-target reactions I should worry about if my nucleophile is a complex peptide?Causality: Yes. Haloacetamides are notorious for artifactual off-target modifications in complex mixtures. Beyond cysteine alkylation, excess chloroacetamides can cause massive unspecific side effects, most notably the oxidation of methionine residues and the off-target alkylation of histidine and N-terminal amines (;). Limit electrophile equivalents and avoid prolonged heating.
Part 2: Reaction Optimization Matrix
To facilitate rapid troubleshooting, the following table summarizes the quantitative impact of varying reaction parameters on the distribution of desired products versus side reactions.
Reaction Parameter
Condition A (Sub-optimal)
Condition B (Sub-optimal)
Condition C (Optimized)
Base / pKa (Conj. Acid)
NaH (pKa ~35)
NaOH (aq) (pKa 15.7)
K₂CO₃ (pKa 10.3)
Solvent / Temp
THF / 25 °C
THF:H₂O / 25 °C
Anhydrous MeCN / 0 to 25 °C
Electrophile : Nucleophile
1.2 : 1.0
1.0 : 1.0
1.0 : 3.0 (or slow addition)
Over-alkylation (Tertiary)
~15–20%
~10–15%
< 2%
Hydrolysis ([M+18])
< 1%
> 40%
< 1%
Dimerization ([2M-HCl])
> 30%
< 1%
< 1%
Part 3: Troubleshooting Decision Tree
Use the following diagnostic workflow to analyze your crude LC-MS data and iteratively correct your reaction conditions.
Troubleshooting decision tree for identifying and resolving common alkylation side reactions.
Part 4: Standard Operating Procedure (SOP) for Chemoselective N-Alkylation
This protocol is designed as a self-validating system . By utilizing slow addition and integrating analytical checkpoints, you ensure that the reaction remains under strict thermodynamic control, preventing runaway side reactions.
Objective: Synthesize a secondary amine using 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide while suppressing over-alkylation, hydrolysis, and dimerization.
Step 1: Reagent Preparation & System Drying
Dry the primary amine (3.0 eq) and finely powdered K₂CO₃ (2.0 eq) under high vacuum for 2 hours.
Purge the reaction vessel with Argon for 15 minutes.
Causality: Eliminating trace water prevents the nucleophilic attack of hydroxide on the highly electrophilic
α
-chloro group, securing the system against hydrolysis.
Step 2: Nucleophile Activation
Dissolve the primary amine and K₂CO₃ in anhydrous Acetonitrile (MeCN) to achieve a 0.1 M concentration.
Stir vigorously at 0 °C for 10 minutes.
Checkpoint 1: Take a 5 µL aliquot, dilute in 1 mL MeOH, and run a rapid LC-MS to confirm the absence of oxidized amine species or baseline impurities before introducing the electrophile.
Step 3: Electrophile Slow-Addition
Dissolve 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide (1.0 eq) in a minimal volume of anhydrous MeCN.
Using a syringe pump, add the electrophile solution dropwise over 2 hours to the 0 °C nucleophile mixture.
Causality: Maintaining the electrophile as the limiting reagent at all times prevents the newly formed secondary amine product from reacting with excess electrophile, effectively eliminating over-alkylation.
Step 4: Quenching and Workup
Once addition is complete, allow the reaction to warm to room temperature and stir for an additional 1 hour.
Checkpoint 2: Run LC-MS on the crude mixture. The desired mono-alkylated product should be >95% AUC. If [M+18] > 2%, your MeCN was not sufficiently anhydrous.
Quench the reaction by filtering the mixture through a Celite pad to remove the insoluble K₂CO₃ salts.
Self-Validation: Physically removing the inorganic base immediately halts any further base-catalyzed side reactions (such as dimerization) during the concentration step.
Concentrate the filtrate under reduced pressure and purify via standard flash chromatography.
References
Title: The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification
Source: Journal of Proteome Research (ACS Publications)
URL: [Link]
Title: Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents
Source: Molecular & Cellular Proteomics
URL: [Link]
Title: Evans pKa Table (Continuous Compilation of pKa Values in DMSO and Water)
Source: Harvard University, Department of Chemistry and Chemical Biology
URL: [Link]
Optimization
optimizing reaction conditions for 2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide derivatives
Welcome to the technical support and troubleshooting center for the synthesis and optimization of 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide derivatives. This specific chloroacetamide is a highly valuable synt...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support and troubleshooting center for the synthesis and optimization of 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide derivatives. This specific chloroacetamide is a highly valuable synthetic intermediate and a critical building block in the development of novel active pharmaceutical ingredients (APIs) targeting various biological pathways[1].
As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we will explore the causality behind reaction conditions, providing you with self-validating protocols and data-driven troubleshooting strategies to ensure high-yield library generation.
Mechanistic Workflow
The generation of these derivatives relies on a robust two-step sequence: an initial electrophilic N-acylation followed by a nucleophilic bimolecular substitution (SN2). Understanding the transition states of these steps is key to optimizing your yields.
Reaction workflow for the synthesis and derivatization of pyrazole-based chloroacetamides.
Step-by-Step Methodologies
Every protocol below is designed as a self-validating system . If the validation checks fail at any step, halt the process and consult the troubleshooting section.
Protocol A: Synthesis of the Chloroacetamide Intermediate
Mechanistic Goal: Achieve selective mono-acylation of the pyrazol-4-amine while suppressing the formation of N,N-bis(chloroacetyl) byproducts[2].
Preparation: Dissolve 1,3,5-trimethyl-1H-pyrazol-4-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
Thermal Control: Submerge the reaction flask in an ice-water bath.
Validation Check: Ensure the internal temperature probe reads ≤ 2 °C before proceeding.
Causality: This reaction is highly exothermic. Dropwise addition prevents localized temperature spikes that provide the activation energy required for unwanted secondary acylation.
Propagation: Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature for 2 hours.
Validation Check: TLC (5% MeOH in DCM) should show complete consumption of the amine starting material (visualized via UV 254 nm and ninhydrin stain).
Workup & Purification: Quench with saturated aqueous NaHCO3 to neutralize HCl salts. Extract with DCM, dry the organic layer over Na2SO4, and concentrate in vacuo. Recrystallize the crude solid from EtOAc/Hexanes to afford the pure intermediate.
Mechanistic Goal: Maximize the nucleophilic attack on the α-carbon while preventing hydrolysis of the amide bond.
Preparation: Dissolve the 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide intermediate (1.0 eq) in anhydrous Acetonitrile (ACN) (0.1 M).
Reagent Loading: Add the desired nucleophile (e.g., secondary amine) (1.2 eq), anhydrous K2CO3 (2.0 eq), and a catalytic amount of Potassium Iodide (KI) (0.1 eq).
Reaction: Heat the suspension to 80 °C under reflux for 4–8 hours.
Monitoring:
Validation Check: Analyze via LC-MS. The reaction is complete when the characteristic M / M+2 isotope pattern (3:1 ratio indicative of the chlorine atom) completely disappears from the total ion chromatogram.
Isolation: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and purify the filtrate via preparative HPLC.
Quantitative Optimization Data
The choice of solvent and base during the SN2 derivatization step heavily dictates the reaction kinetics and final yield. The table below summarizes the optimization landscape (using a standard secondary amine as the model nucleophile), demonstrating how polar aprotic solvents and specific molar equivalent ratios drastically improve outcomes[3].
Entry
Solvent
Base
Temp (°C)
Catalyst
Time (h)
Yield (%)
Mechanistic Observation
1
DCM
Et3N
25
None
24
45
Sluggish kinetics; insufficient thermal energy for SN2.
2
THF
DIPEA
65
None
18
62
Moderate conversion; solvent dielectric constant too low.
3
DMF
K2CO3
80
None
12
78
Good yield, but difficult solvent removal during workup.
Superior kinetics via in situ Finkelstein halogen exchange.
Troubleshooting & FAQs
Q1: Why am I seeing a doubly acylated byproduct (N,N-bis(chloroacetyl) derivative) during Protocol A?A1: Causality: Chloroacetyl chloride is an aggressive electrophile. If your base is too strong, or if the temperature exceeds 5 °C during addition, the newly formed mono-acylated product can be deprotonated at the amide nitrogen and undergo a second acylation.
Solution: Strictly maintain the internal temperature at 0 °C, ensure rigorous dropwise addition, and never exceed 1.05 equivalents of chloroacetyl chloride.
Q2: My SN2 substitution with sterically hindered amines is proceeding very slowly, even in ACN at 80 °C. How can I accelerate it without causing thermal degradation?A2: Causality: Bulky nucleophiles face severe steric hindrance when attacking the α-carbon of the chloroacetamide.
Solution: Employ the Finkelstein reaction principle (as shown in Entry 5 of the optimization table). By adding 0.1–0.2 equivalents of Potassium Iodide (KI), you convert the alkyl chloride into an alkyl iodide in situ. Iodide is a vastly superior leaving group, which lowers the activation energy barrier for the subsequent SN2 attack by your hindered amine.
Q3: My LC-MS shows a significant mass peak corresponding to [M - 36] (loss of HCl) or [M - 18], but it is not my desired product. What is happening?A3: Causality: If trace water is present in the reaction mixture and a strong or nucleophilic base (like NaOH) is used, the chloroacetamide can undergo hydrolysis to form a hydroxyacetamide. Alternatively, if your nucleophile has secondary reactive sites, intramolecular cyclization may occur.
Solution: Ensure strictly anhydrous conditions. Dry your solvents over molecular sieves, use a non-nucleophilic heterogeneous base like anhydrous K2CO3, and flush the reaction vessel with Argon.
Q4: How do I efficiently remove unreacted chloroacetamide intermediate during purification if it co-elutes with my product?A4: Causality: The polarity of the starting electrophile and the final product are often very similar, making standard silica gel chromatography difficult.
Solution: Utilize a chemical scavenging approach. Add a polymer-supported nucleophile (e.g., PS-thiophenol or PS-trisamine) to the reaction mixture 1 hour before completion. The resin will covalently bind any unreacted chloroacetamide, allowing you to simply filter it away before concentrating your product.
PubMed (NIH). "Resynthesis, Antimicrobial Evaluation and Molecular Docking Studies of Thiazolyl-2-Chloroacetamide Derivatives as Potential Broad-Spectrum Agents." National Library of Medicine.
RSC Publishing. "Rational design and synthesis of new acetamide–indole–benzo[d]imidazole–carboxylic acid hybrids as dual PTP1B/α-glucosidase inhibitors." Royal Society of Chemistry.
2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide vs bromoacetamides in covalent binding
As a Senior Application Scientist, navigating the landscape of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) requires a rigorous understanding of electrophilic warheads. The resurgence o...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, navigating the landscape of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) requires a rigorous understanding of electrophilic warheads. The resurgence of covalent therapeutics has shifted the paradigm from avoiding irreversible binders to rationally designing them for exquisite selectivity[1].
This guide provides an objective, data-driven comparison between bromoacetamides and chloroacetamides —specifically focusing on the functionalized building block 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide —to help drug development professionals optimize their covalent binding strategies.
The Mechanistic Causality: Reactivity vs. Selectivity
The design of a covalent inhibitor relies on a two-step binding model:
Non-covalent pre-organization (
KI
): The binding scaffold interacts with the target protein's pocket.
Covalent bond formation (
kinact
): The electrophilic warhead undergoes a nucleophilic attack by a target residue (typically a non-catalytic cysteine)[2].
Both bromoacetamides and chloroacetamides alkylate cysteines via an
SN2
bimolecular nucleophilic substitution mechanism[3]. However, the thermodynamics of their leaving groups dictate vastly different biological utilities.
Bromide is a highly polarizable and excellent leaving group, making bromoacetamides 1 to 2 orders of magnitude more reactive than chloroacetamides[3]. While this high intrinsic reactivity ensures rapid alkylation, it often leads to indiscriminate off-target binding with highly abundant cellular nucleophiles, such as glutathione (GSH) or off-target protein cysteines[4].
Conversely, the stronger carbon-chlorine bond in chloroacetamides imposes a higher activation energy barrier. This lower intrinsic reactivity is a strategic advantage: chloroacetamides remain largely inert in complex biological matrices until the binding scaffold (the non-covalent driver) positions the warhead in precise proximity to the target cysteine, effectively lowering the activation barrier through high local concentration[5].
CAS No: 90153-58-5[6]
This compound represents a highly specialized covalent building block. It combines a moderately reactive chloroacetamide warhead with a 1,3,5-trimethylpyrazole scaffold [6].
The Scaffold's Role: The trimethylpyrazole ring provides critical non-covalent interactions (hydrophobic contacts and potential hydrogen bonding via the pyrazole nitrogen). This pre-organizes the molecule within a target's binding pocket.
The Warhead's Role: Once anchored, the chloroacetamide group is positioned to selectively alkylate a proximal cysteine. Because the chloroacetamide is relatively stable against background thiols, this molecule is an ideal starting point for developing highly selective TCIs[6].
Fig 1: Two-step binding logic of chloroacetamide-based targeted covalent inhibitors.
Quantitative Comparison: Bromoacetamide vs. Chloroacetamide
To objectively select a warhead, researchers must evaluate intrinsic reactivity (often measured via GSH half-life) against assay stability. The table below synthesizes experimental performance data comparing these two electrophiles[7],[8].
Data Interpretation: The ~40-fold difference in GSH half-life highlights why bromoacetamides are often unsuitable for in vivo drug development. A half-life of 4.8 minutes (0.08 h) means a bromoacetamide will be rapidly scavenged by intracellular glutathione before reaching its target. The 3.2-hour half-life of chloroacetamides provides the necessary pharmacokinetic window for target engagement[8].
To empirically validate the superiority of 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide for selective targeting over a bromoacetamide analog, the following self-validating workflows must be employed.
Causality: This assay isolates the chemical reactivity of the warhead from the binding affinity of the scaffold, establishing the baseline electrophilicity.
Preparation: Prepare a 100 µM solution of GSH in PBS (pH 7.4).
Incubation: Add the electrophile (e.g., the chloroacetamide compound or a bromoacetamide control) to a final concentration of 1 mM (10x excess to ensure pseudo-first-order kinetics). Incubate at 37°C.
Sampling & Quenching: At defined time points (e.g., 0, 15, 30, 60, 120, 240 mins), remove a 50 µL aliquot and quench with 50 µL of 2 mM Ellman’s Reagent (DTNB)[9].
Readout: Measure absorbance at 412 nm to quantify remaining free thiols.
Validation: Calculate the pseudo-first-order rate constant (
kobs
) and half-life. A successful TCI candidate should exhibit a half-life
>2
hours to ensure stability against cellular thiols[8].
Protocol B: Target Engagement & Selectivity via Intact Protein LC-MS
Causality: Intact mass spectrometry confirms 1:1 stoichiometry. If a compound is too reactive (like many bromoacetamides), multiple adducts will form on non-catalytic, surface-exposed cysteines.
Protein Preparation: Dilute recombinant target protein to 2 µM in assay buffer (avoid DTT/BME; use TCEP if reduction is necessary, as TCEP does not contain free thiols).
Dosing: Treat the protein with a titration series of the inhibitor (0.1x, 1x, 5x, 10x molar equivalents). Incubate for 2 hours at room temperature.
LC-MS Analysis: Desalt the samples using a C4 ZipTip or an inline rapid desalting column. Analyze via ESI-TOF MS.
Deconvolution: Deconvolute the raw spectra to intact mass.
Validation:
Chloroacetamide: Should show a single mass shift corresponding to Protein + Inhibitor (1:1 stoichiometry), confirming high selectivity.
Bromoacetamide: Will likely show +1, +2, and +3 mass shifts at higher molar equivalents, indicating off-target alkylation[7].
Fig 2: Intact protein LC-MS workflow for validating covalent inhibitor stoichiometry and selectivity.
Conclusion
For drug development professionals engineering targeted covalent inhibitors, the choice of warhead is a delicate balance between reactivity and selectivity. While bromoacetamides serve a purpose in exhaustive proteomic alkylation[7], their high reactivity leads to rapid depletion by glutathione and off-target toxicity[4].
2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide represents the ideal "Goldilocks" profile for therapeutic development[6]. Its chloroacetamide warhead provides the necessary kinetic stability to survive in complex biological matrices[8], while its trimethylpyrazole scaffold offers the structural complexity required to drive potent, non-covalent pre-organization. This synergistic combination ensures that covalent bond formation occurs strictly at the desired target site.
Validating Target Engagement for 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide Using Mass Spectrometry
Executive Summary: As covalent fragment-based drug discovery (FBDD) accelerates, validating target engagement for electrophilic probes has become a critical bottleneck[1]. 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acet...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary:
As covalent fragment-based drug discovery (FBDD) accelerates, validating target engagement for electrophilic probes has become a critical bottleneck[1]. 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is a specialized covalent fragment featuring a mildly reactive chloroacetamide warhead linked to a substituted pyrazole core. Designed to selectively alkylate nucleophilic cysteine residues, confirming its engagement requires high-resolution analytical techniques[2]. This guide objectively compares mass spectrometry (MS) modalities against alternative biophysical assays, providing self-validating experimental workflows for both in vitro and cellular target engagement.
Mechanistic Rationale: The Case for Mass Spectrometry
While biophysical assays like Surface Plasmon Resonance (SPR) or Cellular Thermal Shift Assays (CETSA) are staples in reversible drug discovery, they fall short for covalent fragments. SPR struggles to differentiate between high-affinity non-covalent binding and true covalent bond formation without complex, artifact-prone washout steps[3]. CETSA provides cellular context but lacks the resolution to confirm the specific site of modification or the stoichiometry of binding.
Mass spectrometry overcomes these limitations by directly measuring the biophysical reality of the covalent adduct[4]. When 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide (Exact Mass: 201.0669 Da) undergoes an SN2 reaction with a target cysteine thiolate, it displaces a chloride ion and a proton (net loss of HCl, 35.9766 Da). This results in a precise, predictable monoisotopic mass shift of +165.09 Da . Detecting this exact mass shift is the ultimate, unequivocal proof of covalent engagement[1].
Figure 1: SN2 alkylation mechanism of the chloroacetamide fragment forming a covalent thioether adduct.
Comparative Analysis of Target Engagement Platforms
To objectively evaluate performance, we must compare MS-based approaches against traditional alternatives. For covalent fragments, Intact LC-MS and Competitive Activity-Based Protein Profiling (ABPP) offer superior resolution and mechanistic proof[3].
To build a robust data package, target engagement must be validated both in vitro (to prove direct chemical reactivity) and in situ (to prove cellular permeability and selectivity)[5].
Figure 2: Divergent mass spectrometry workflows for in vitro and in situ covalent target engagement validation.
Protocol 1: Intact Protein LC-MS (Top-Down Validation)
This protocol establishes the fundamental biophysical interaction between the fragment and the target[6].
Protein Reduction & Equilibration: Incubate purified target protein (2 µM) with 1 mM TCEP for 30 minutes.
Causality: TCEP reduces aberrant disulfide dimers without containing nucleophilic thiols (unlike DTT or β-mercaptoethanol) that would scavenge the chloroacetamide fragment, ensuring the target cysteine remains highly reactive[7].
Fragment Incubation: Add 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide (20 µM, 10x molar excess) and incubate at 25°C. Take aliquots at 0.5, 1, 2, and 4 hours.
Causality: A time-course ensures the reaction reaches completion and allows the calculation of the pseudo-first-order rate constant (
kobs
), which is critical for ranking the covalent efficiency of the warhead[4].
Desalting & LC-MS Acquisition: Pass the reaction mixture through a C4 solid-phase extraction (SPE) column, eluting into an ESI-TOF mass spectrometer.
Causality: Removing non-volatile salts and unreacted fragment prevents ion suppression and non-covalent adduct formation during electrospray ionization, ensuring a clean protein envelope[6].
Spectral Deconvolution: Process the raw m/z spectra using maximum entropy algorithms (e.g., MaxEnt1).
Causality: Deconvolution collapses the multiple charge states into a single zero-charge mass, allowing the precise identification of the +165.09 Da mass shift[4].
Self-Validating Control: Run a parallel assay using a Cys-to-Ser mutant of the target protein. A true target-specific covalent fragment will yield a 0 Da mass shift on the mutant, proving the interaction is strictly site-specific[1].
This protocol confirms that the fragment can penetrate cell membranes and engage the target in its native cellular environment[3].
In Situ Fragment Treatment: Treat live cells expressing the target protein with varying concentrations of the fragment (e.g., 1 µM, 10 µM, 50 µM) for 2 hours.
Causality: Performing this in live cells ensures the target is in its native conformation, complete with endogenous protein-protein interactions and post-translational modifications that might otherwise occlude the binding pocket[5].
Cell Lysis & Broad-Spectrum Labeling: Lyse cells and treat the proteome with a universal cysteine-reactive probe (e.g., Iodoacetamide-alkyne, IA-alkyne) for 1 hour.
Causality: IA-alkyne covalently tags all unengaged reactive cysteines. If the target cysteine was successfully engaged by the chloroacetamide fragment in step 1, it is sterically and chemically protected from IA-alkyne labeling[3].
Click Chemistry & Enrichment: Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide tag to the IA-alkyne labeled proteins, followed by streptavidin bead enrichment.
Causality: This selectively isolates only the cysteine-containing peptides that were not engaged by the drug, vastly reducing sample complexity and increasing MS sensitivity[5].
On-Bead Digestion & LC-MS/MS Analysis: Digest enriched proteins with trypsin and analyze via Data-Independent Acquisition (DIA) LC-MS/MS.
Causality: Bottom-up DIA provides site-specific resolution. Target engagement is quantified by the dose-dependent decrease (depletion) in the MS signal of the specific target peptide compared to a vehicle control[3].
Self-Validating Control: Analyze the proteome-wide volcano plot. A highly selective fragment will only show significant depletion of the target peptide, while thousands of off-target cysteines remain unchanged (Ratio ≈ 1.0)[8].
Quantitative Data Interpretation
When executing these protocols, the following quantitative metrics serve as the benchmark for successful target engagement.
Assay Type
Readout Metric
Expected Result for 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide
Control Validation
Intact LC-MS
Mass Shift (
Δm
)
+165.09 Da (Monoisotopic)
Cys-to-Ser Mutant yields 0 Da shift
Kinetic MS
Inactivation Efficiency (
kinact/KI
)
>103 M−1s−1
Non-reactive analog yields no binding
Competitive ABPP
Peptide Intensity Ratio
>80%
signal depletion at target Cys
Scrambled probe yields no depletion
References
ConnectSci. "Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines." Australian Journal of Chemistry, 29 Aug 2025. 1
MDPI. "Technologies for Direct Detection of Covalent Protein–Drug Adducts." MDPI, 5 Apr 2023. 4
NIH PMC. "Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue." NIH, 25 Oct 2023. 7
NIH PMC. "Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction." NIH. 2
Evotec. "Advancing Drug Discovery With Covalent Fragment Screening." Evotec, 22 May 2025. 3
Drug Target Review. "Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach." Drug Target Review, 22 Jun 2021. 5
Benchchem. "2-Chloroacetamide-d4 in Mass Spectrometry." Benchchem. 8
NIH PMC. "Open-source electrophilic fragment screening platform to identify chemical starting points for UCHL1 covalent inhibitors." NIH, 30 Nov 2024. 6
A Technical Guide to the Structure-Activity Relationship of 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide. It is intended for researchers, scientists, and drug develo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide. It is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry and agrochemical research. By synthesizing data from existing literature on related pyrazole-containing compounds, this document offers insights into the rational design of novel, more potent, and selective analogs.
Introduction: The Versatile Pyrazole-Acetamide Scaffold
The pyrazole ring is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the development of pharmaceuticals and agrochemicals. When coupled with an acetamide linker, the resulting N-pyrazolyl acetamide framework offers a versatile platform for introducing molecular diversity and fine-tuning biological activity.
The parent compound, 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide, combines the stability of the fully substituted pyrazole ring with the reactive potential of the chloroacetamide moiety. This combination suggests a range of potential biological applications, from herbicides and insecticides to therapeutic agents targeting specific enzymes or receptors.[3][4][5] Understanding the SAR of this compound class is crucial for optimizing lead compounds and developing next-generation molecules with enhanced efficacy and safety profiles.
Deciphering the Structure-Activity Relationship: A Three-Pronged Approach
The biological activity of 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide analogs can be systematically explored by considering modifications to three key structural regions:
The Acetamide Moiety (R1): Variations at the 2-position of the acetamide group.
The Pyrazole Core (R2, R3, R4): Substitutions on the 1, 3, and 5-positions of the pyrazole ring.
The N-Aryl/Alkyl Linker (Ar): Although the core topic specifies an N-pyrazolyl linkage, this guide will also consider the impact of different linkers for a more comprehensive SAR discussion.
The following sections will delve into the anticipated effects of these modifications, drawing parallels from published studies on analogous compound series.
The Influence of the Acetamide Moiety (R1)
The 2-chloro substituent on the acetamide is a key feature. The electrophilic nature of the carbon atom bearing the chlorine suggests that these molecules may act as covalent inhibitors, forming a bond with nucleophilic residues (e.g., cysteine, serine, or histidine) in the active site of target proteins. The reactivity of this group can be modulated by replacing the chlorine with other halogens or different leaving groups.
Modification (R1)
Anticipated Effect on Activity
Rationale
-Cl (Chloro)
Baseline Activity
The chloro group provides a good balance of reactivity and stability, making it a common starting point for SAR studies.
-F (Fluoro)
Potentially Decreased Activity
The strong C-F bond would make it less susceptible to nucleophilic attack, likely reducing covalent modification potential.
-Br (Bromo), -I (Iodo)
Potentially Increased Activity
Weaker C-Br and C-I bonds would increase the electrophilicity of the alpha-carbon, potentially leading to faster covalent bond formation. However, this could also lead to increased non-specific reactivity and toxicity.
-H (Unsubstituted)
Likely Reduced or Abolished Activity
Removal of the leaving group would eliminate the potential for covalent inhibition, likely resulting in a significant loss of potency if this is the primary mechanism of action.
Alkyl Chains
Variable
Introduction of small alkyl groups could explore steric tolerance within the active site. Bulky groups would likely be detrimental.
The Role of the Pyrazole Core Substituents (R2, R3, R4)
The 1,3,5-trimethyl substitution pattern on the pyrazole ring significantly influences the molecule's overall properties, including its lipophilicity, metabolic stability, and three-dimensional shape.
Modification
Anticipated Effect on Activity
Rationale
N1-Methyl (R2)
Crucial for Lipophilicity and Conformation
The N-methyl group enhances lipophilicity, which can improve membrane permeability. Its size and position also influence the relative orientation of the pyrazole and acetamide moieties.
C3 and C5-Methyl (R3, R4)
Steric and Electronic Contributions
These methyl groups provide steric bulk, which can influence binding pocket interactions. They are also weakly electron-donating, which can affect the electronic properties of the pyrazole ring. Replacing these with larger alkyl groups or electron-withdrawing/donating groups would be a key strategy to probe the requirements of a target binding site.
Varying C3 and C5 Substituents
Fine-tuning of Activity
Introducing different substituents at these positions would allow for a detailed exploration of the steric and electronic requirements of the target. For example, in some herbicidal pyrazole derivatives, the presence of electron-withdrawing groups can enhance activity.[6]
The N-Pyrazolyl Linkage
The direct linkage of the acetamide nitrogen to the pyrazole ring defines the core structure. The planarity and electronic nature of this linkage are critical for presenting the key pharmacophoric elements in the correct orientation for binding.
Potential Biological Activities and Supporting Evidence
Herbicidal Activity: Many commercial and experimental herbicides feature a pyrazole core.[5] These compounds often target key enzymes in plant biosynthetic pathways. The chloroacetamide moiety is also a feature of some herbicides.[7] It is plausible that analogs of the title compound could exhibit herbicidal effects.
Insecticidal Activity: Pyrazole amides are a well-established class of insecticides.[3][4] For instance, chlorantraniliprole, a potent insecticide, contains a pyrazole carboxamide core. The N-pyrazolyl acetamide scaffold could potentially interact with insect-specific targets.
P2X7 Receptor Antagonism: Studies on (1H-pyrazol-4-yl)acetamide analogs have identified potent antagonists of the P2X7 receptor, a target for inflammatory and neuropathic pain.[1] While the substitution pattern differs from the title compound, this highlights the potential for this chemical class to interact with therapeutic targets.
Experimental Protocols
To facilitate further research and validation of the SAR principles discussed, this section provides detailed, step-by-step methodologies for the synthesis of 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide analogs and for evaluating their potential biological activities.
Synthesis of 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide Analogs
This protocol describes a general method for the synthesis of the title compound and its analogs via the acylation of a substituted aminopyrazole.[7][8]
Step 1: Synthesis of 4-Amino-1,3,5-trimethyl-1H-pyrazole
A detailed procedure for the synthesis of the aminopyrazole precursor can be adapted from known methods for pyrazole synthesis.[9]
Step 2: Acylation with Chloroacetyl Chloride
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-1,3,5-trimethyl-1H-pyrazole (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or diisopropylethylamine (1.2 equivalents), to the solution. Cool the mixture to 0 °C in an ice bath.
Acylating Agent Addition: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide.
Caption: General workflow for the synthesis of the target compound.
Herbicidal Activity Assay (Post-Emergence)
This protocol outlines a standard method for evaluating the post-emergence herbicidal activity of test compounds.[5][10]
Plant Cultivation: Grow various weed species (e.g., Echinochloa crus-galli, Setaria viridis, Abutilon theophrasti) in pots in a greenhouse to the 2-3 leaf stage.
Test Solution Preparation: Dissolve the test compounds in a minimal amount of a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant (e.g., Tween-20) to the desired concentrations.
Application: Uniformly spray the test solutions onto the foliage of the weed seedlings. Include a solvent-only control and a positive control (a commercial herbicide).
Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) on a scale of 0% (no effect) to 100% (complete kill). For quantitative analysis, determine the fresh weight of the aerial parts of the plants and calculate the percent inhibition relative to the solvent-only control.
Caption: Workflow for post-emergence herbicidal activity screening.
P2X7 Receptor Antagonist Assay (YO-PRO-1 Uptake)
This in vitro assay measures the ability of a compound to inhibit ATP-induced pore formation in cells expressing the P2X7 receptor, using the fluorescent dye YO-PRO-1.[1][11]
Cell Culture: Culture HEK293 cells stably expressing the human P2X7 receptor in a suitable medium.
Cell Plating: Seed the cells into a 96-well black, clear-bottom plate and incubate overnight to allow for attachment.
Compound Incubation: Wash the cells with an assay buffer and then incubate with various concentrations of the test compounds for 30 minutes.
Agonist and Dye Addition: Add a solution containing ATP (to activate the P2X7 receptor) and YO-PRO-1 to the wells.
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader (excitation ~491 nm, emission ~509 nm).
Data Analysis: Calculate the rate of fluorescence increase for each compound concentration and determine the IC50 value (the concentration at which the compound inhibits 50% of the ATP-induced YO-PRO-1 uptake).
Caption: Workflow for the P2X7 receptor antagonist YO-PRO-1 uptake assay.
Conclusion
The 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide scaffold represents a promising starting point for the development of novel biologically active molecules. While direct comparative SAR data for this specific compound series is limited, by leveraging the extensive knowledge base on related pyrazole derivatives, a rational approach to analog design can be formulated. The key to unlocking the full potential of this scaffold lies in the systematic modification of the acetamide moiety, the pyrazole core substituents, and a thorough evaluation of the biological activities of the resulting analogs. The experimental protocols provided in this guide offer a solid foundation for researchers to embark on such investigations, ultimately leading to the discovery of new and improved chemical entities for a range of applications.
References
Chambers, L. J., Stevens, A. J., Moses, A. P., Michel, A. D., Walter, D. S., Davies, D. J., ... & Senger, S. (2010). Structure-activity relationships and in vivo activity of (1H-pyrazol-4-yl)acetamide antagonists of the P2X (7) receptor. Bioorganic & medicinal chemistry letters, 20(15), 4653-4656. [Link]
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